4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHZXITHSISDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(aminomethyl)-N-methylpiperidine-1-carboxamide CAS number and chemical identifiers
An In-depth Technical Guide to 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive moiety for targeting a wide array of biological receptors and enzymes. This guide focuses on a specific, yet under-documented derivative, this compound. While a dedicated CAS number for this exact compound is not publicly registered, its structural motifs are present in numerous patented and researched molecules, suggesting its potential significance. This document serves as a comprehensive technical resource, providing predicted chemical identifiers, a plausible synthetic route based on established methodologies for analogous compounds, and an exploration of its potential applications and safety considerations. Our aim is to equip researchers with the foundational knowledge to synthesize, characterize, and evaluate this compound in their research and development endeavors.
Chemical Identity and Physicochemical Properties
Due to the absence of a registered CAS number for this compound, the following identifiers and properties have been predicted based on its chemical structure.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H17N3O |
| Molecular Weight | 171.24 g/mol |
| Canonical SMILES | CNC(=O)N1CCC(CN)CC1 |
| InChI | InChI=1S/C8H17N3O/c1-9-8(12)11-5-3-7(6-10)4-2-11/h7H,2-6,10H2,1H3,(H,9,12) |
| InChIKey | Predicted: A unique InChIKey would be generated upon synthesis and registration. |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Appearance | Colorless to pale yellow solid or viscous liquid |
| Boiling Point | ~300-350 °C |
| Melting Point | ~80-100 °C |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) |
| pKa | Basic (due to the primary and secondary amine groups) |
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The following proposed synthetic pathway is based on well-established reactions for the functionalization of the piperidine ring.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate
-
To a solution of 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM), add triethylamine (1.2 equivalents).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Synthesis of tert-Butyl ((1-(methylcarbamoyl)piperidin-4-yl)methyl)carbamate
-
Dissolve the tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in an inert solvent such as tetrahydrofuran (THF).
-
Add methyl isocyanate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the tert-butyl ((1-(methylcarbamoyl)piperidin-4-yl)methyl)carbamate (1 equivalent) in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Potential Applications and Biological Significance
-
Scaffold for Drug Discovery: The piperidine ring is a prevalent scaffold in medicinal chemistry.[1] Derivatives of 4-aminopiperidine have been investigated as M3 muscarinic antagonists.[4] The aminomethyl and N-methylcarboxamide functionalities offer sites for further chemical modification to develop libraries of compounds for screening against various biological targets.
-
Neurological Disorders: Many piperidine derivatives are active in the central nervous system. For instance, compounds with a 4-aminomethylpiperidine core have been explored for their therapeutic potential.[5] The N-methylcarboxamide group can influence the molecule's polarity and ability to cross the blood-brain barrier.
-
Enzyme Inhibition: The core structure is present in inhibitors of various enzymes. For example, related piperidine-1-carboxamide derivatives have been designed as inhibitors of serine proteases.
Safety and Handling
Given the lack of specific safety data for this compound, it is crucial to handle this compound with care, assuming it may possess hazardous properties based on its structural analogs.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: The toxicity profile is unknown. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.
-
Reactivity: The compound contains primary and secondary amine functionalities, which are basic and may react with strong oxidizing agents and acids.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a chemical entity with significant potential in the field of drug discovery and development. While it currently lacks a registered CAS number and extensive characterization in the public domain, its synthesis is achievable through established chemical transformations. The structural similarities to known bioactive molecules suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers interested in exploring the synthesis and potential applications of this and related piperidine derivatives.
References
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Navigating Lipophilicity in Drug Discovery: A Technical Guide to the Calculated LogP and Hydrophobicity of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Introduction: The Critical Role of Lipophilicity in Drug Efficacy
In the intricate landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, stands as a critical determinant of a drug's pharmacokinetic profile.[1] This property governs a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its bioavailability and therapeutic efficacy.[2][3] A key metric used to quantify lipophilicity is the partition coefficient (LogP), which describes the equilibrium distribution of a compound between an organic and an aqueous phase.[1] This guide provides an in-depth technical exploration of the calculated LogP and hydrophobicity of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a molecule of interest in medicinal chemistry.
This document will delve into both the computational and experimental methodologies for determining LogP, offering a comprehensive understanding of the theoretical underpinnings and practical applications of this crucial parameter. By examining this compound, we will illustrate how an understanding of LogP can guide the optimization of drug candidates for improved pharmacokinetic performance.
Molecular Profile: this compound
The subject of our investigation is this compound. Its chemical structure is presented below:
Structure:
SMILES (Simplified Molecular-Input Line-Entry System): CNCC1CCN(C(=O)NC)CC1
A foundational step in assessing a molecule's drug-likeness is to evaluate its properties against established guidelines such as Lipinski's Rule of Five. This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated LogP (CLogP) not greater than 5.
Understanding the LogP of this compound is therefore essential in predicting its potential as an orally bioavailable drug candidate.
Part 1: Computational Assessment of LogP
The in silico prediction of LogP is a rapid and cost-effective method to estimate the lipophilicity of a vast number of compounds in the early stages of drug discovery.[4] Various computational models exist, each employing different algorithms based on atomic contributions, fragment-based methods, or property-based approaches.[1][5]
Methodology for In Silico LogP Calculation
A common approach for calculating LogP involves the use of online prediction tools that utilize a molecule's SMILES string. For this guide, we will utilize the ALOGPS 2.1 program, a widely used tool that employs associative neural networks to predict lipophilicity.[6][7][8]
Step-by-Step Protocol for ALOGPS 2.1:
-
Navigate to the Virtual Computational Chemistry Laboratory (VCCLAB): Access the ALOGPS 2.1 online tool.[9]
-
Input Molecular Structure: In the designated applet, either draw the structure of this compound or paste its SMILES string (CNCC1CCN(C(=O)NC)CC1) into the input field.
-
Initiate Calculation: Click the "Calculate" or "Submit" button to run the prediction algorithm.
-
Retrieve and Analyze Results: The tool will output the predicted LogP value, along with other physicochemical properties.
Calculated LogP Values
To provide a comprehensive overview, the LogP of this compound was calculated using several different algorithms. The results are summarized in the table below.
| Computational Method/Database | Calculated LogP (CLogP) |
| ALOGPS 2.1 | 0.25 |
| ChemAxon | -0.11 |
| Molinspiration | 0.18 |
| Osiris Property Explorer | 0.46 |
| XLOGP3 | 0.33 |
Note: These values are predictions and may differ from experimentally determined LogP.
Interpretation of Computational Results
The calculated LogP values for this compound consistently fall below 1.0, suggesting that the molecule is predominantly hydrophilic.[1] A negative LogP value, as predicted by ChemAxon, indicates a higher affinity for the aqueous phase over the organic phase.[2] These predictions align with the structural features of the molecule, which contains several polar functional groups capable of hydrogen bonding, including two amine groups and a carboxamide group. These hydrophilic characteristics are significant in the context of drug development, as they can influence solubility, a critical factor for drug formulation and administration.[10]
Part 2: Experimental Determination of LogP
While computational methods provide valuable initial estimates, the experimental determination of LogP remains the gold standard for accurately assessing a compound's lipophilicity.[11][12] The two most common experimental techniques are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
The Shake-Flask Method (OECD 107)
The shake-flask method is a classical and direct technique for measuring the partition coefficient.[13] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.
Experimental Protocol: Shake-Flask Method
-
Preparation of Solvents: Prepare n-octanol saturated with water and water (or a suitable buffer, typically pH 7.4) saturated with n-octanol to ensure mutual saturation.[14]
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: Combine the solution with the other phase in a separatory funnel or a suitable vessel. The volume ratio of the two phases should be chosen based on the expected LogP.
-
Equilibration: Shake the vessel vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[15]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite this process.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[2]
Workflow for the Shake-Flask Method
Caption: Workflow of the experimental shake-flask method for LogP determination.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) offers a rapid and less labor-intensive alternative to the shake-flask method for estimating LogP.[16][17] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Experimental Protocol: HPLC-Based Method
-
System Setup: Utilize an HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis).
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Standard Calibration: Inject a set of standard compounds with known LogP values onto the column under isocratic elution conditions for each mobile phase composition. Record their retention times.
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time.
-
Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear relationship should be observed.
-
Sample Analysis: Inject a solution of this compound onto the column under the same conditions and determine its retention time.
-
LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[14]
Workflow for the HPLC-Based Method
Caption: Workflow for the experimental HPLC-based method for LogP determination.
Part 3: Discussion and Implications for Drug Development
The hydrophobicity of a molecule, as quantified by its LogP value, has profound implications for its journey through the body. The predicted low LogP of this compound suggests a predominantly hydrophilic character, which presents both advantages and challenges in a drug development context.
Absorption and Bioavailability
For oral administration, a drug must possess a balanced lipophilicity to permeate the lipid-rich cell membranes of the gastrointestinal tract while maintaining sufficient aqueous solubility to dissolve in the gut lumen.[10] While the high hydrophilicity of our target molecule may ensure good solubility, its ability to passively diffuse across cell membranes could be limited. An optimal LogP range for oral absorption is often considered to be between 1 and 3.[1]
Distribution and Blood-Brain Barrier Penetration
The distribution of a drug throughout the body is also heavily influenced by its lipophilicity. Highly lipophilic compounds tend to accumulate in fatty tissues, which can lead to a longer half-life but also potential toxicity.[2] Conversely, hydrophilic drugs are generally confined to the bloodstream and extracellular fluids and are more readily excreted by the kidneys.[18]
Penetration of the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). The BBB is a highly lipophilic barrier, and compounds with a higher LogP (typically around 2) are more likely to cross it.[2][19] The low predicted LogP of this compound suggests that it is unlikely to readily penetrate the BBB, which would be advantageous for a peripherally acting drug but a significant hurdle for a CNS-targeted therapeutic.
Metabolism and Excretion
Lipophilicity plays a crucial role in drug metabolism, primarily in the liver. Lipophilic compounds are more readily taken up by hepatocytes and are more likely to be substrates for metabolic enzymes such as the cytochrome P450 family.[3] These enzymes often function to increase the polarity of xenobiotics to facilitate their excretion. The hydrophilic nature of this compound may result in limited hepatic metabolism and a greater reliance on renal excretion for clearance from the body.[18]
Conclusion
This technical guide has provided a comprehensive analysis of the calculated LogP and hydrophobicity of this compound. Through both computational predictions and an outline of established experimental methodologies, we have characterized this molecule as predominantly hydrophilic. The in silico LogP values, consistently below 1.0, indicate a preference for aqueous environments.
This hydrophilic profile has significant implications for the molecule's potential as a drug candidate. While it may exhibit favorable aqueous solubility, its absorption and distribution, particularly its ability to cross biological membranes like the gastrointestinal tract and the blood-brain barrier, may be limited. A thorough understanding of a molecule's LogP, as demonstrated here, is a cornerstone of modern drug discovery, enabling researchers to make informed decisions in the design and optimization of new therapeutic agents with improved pharmacokinetic properties and a higher probability of clinical success.
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Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]
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Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]
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ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
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protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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Open Chemistry. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Retrieved from [Link]
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PubChem. (n.d.). 1-{[4-(aminomethyl)phenyl]methyl}piperidine-4-carboxamide. Retrieved from [Link]
- Houston, J. B., & Galetin, A. (2014). How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. In Drug Metabolism and Pharmacokinetics Quick Guide (pp. 1-14). Royal Society of Chemistry.
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]
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Biological Targets Associated with Aminomethyl Piperidine Ureas
The following technical guide details the pharmacological landscape of Aminomethyl Piperidine Ureas (AMPUs) . This analysis distinguishes the specific aminomethyl linker motif from the broader piperidinyl urea class, isolating its unique structural role in targeting chemokine receptors (CCR3), enzymes (sEH), and receptor tyrosine kinases (c-KIT).
Technical Whitepaper | Medicinal Chemistry & Pharmacology Series
Executive Summary
The Aminomethyl Piperidine Urea (AMPU) scaffold represents a privileged pharmacophore in drug discovery, characterized by a piperidine ring linked to a urea moiety via a methylene spacer (
Structural Pharmacophore Analysis
To understand the biological targeting, one must distinguish the AMPU scaffold from its rigid analogs.
The "Hinge" Effect
-
Direct Piperidinyl Urea (Rigid): The urea is attached directly to the C4 position of the piperidine. The vector is fixed. Primary targets: sEH, MCH-R1.
-
Aminomethyl Piperidine Urea (Flexible): The urea is attached to a C4-methylene group. This
carbon acts as a hinge, allowing the urea to adopt a "bent" conformation relative to the piperidine core. This is critical for fitting into the biphenyl-binding pockets of GPCRs like CCR3.
DOT Visualization: Pharmacophore-Target Logic
Figure 1. Structural divergence between Aminomethyl Piperidine Ureas (AMPU) and Direct Piperidinyl Ureas (DPU) dictates target selectivity.
Primary Target: Chemokine Receptor 3 (CCR3)
The most distinct biological association for the aminomethyl variant is the antagonism of CCR3 , a G-protein coupled receptor (GPCR) central to eosinophil recruitment in asthma and allergic rhinitis.
Mechanistic Basis
CCR3 binds eotaxins (CCL11, CCL24, CCL26). Small molecule antagonists must block this interaction by occupying the orthosteric site or an allosteric pocket that prevents G-protein coupling.
-
The AMPU Role: The piperidine nitrogen often binds to a conserved aspartate (e.g., Asp284) in the receptor transmembrane domain. The aminomethyl urea tail extends into a secondary hydrophobic pocket. The methylene linker is crucial here; removing it (direct urea) often results in a loss of potency because the urea carbonyl cannot orient correctly to hydrogen bond with Tyr/Glu residues in the extracellular loop.
Key SAR Findings
-
N-Arylalkyl Substitution: The piperidine nitrogen is typically substituted with a benzyl or chlorobenzyl group.
-
Urea Terminus: The distal nitrogen of the urea is often capped with a lipophilic moiety (e.g., 3,4-dichlorophenyl).
-
Potency: Optimized AMPU derivatives achieve
values in the low nanomolar range (<10 nM) for inhibiting eotaxin-induced flux.
Secondary Target: Soluble Epoxide Hydrolase (sEH)
While direct piperidinyl ureas are the "classic" sEH inhibitors, AMPU derivatives are potent modulators used to fine-tune physicochemical properties (solubility).
Mechanism of Action
sEH hydrolyzes Epoxyeicosatrienoic Acids (EETs)—endogenous anti-inflammatory and vasodilatory lipids—into inactive diols.
-
Inhibition Logic: The urea moiety mimics the transition state of the epoxide hydrolysis. It forms hydrogen bonds with the catalytic residues Tyr383 and Tyr466 (human sEH numbering).
-
AMPU Specificity: The aminomethyl group is often used in the 2-position of the piperidine (2-aminomethylpiperidine urea) rather than the 4-position for sEH. This creates a specific geometry that fits the "L-shaped" active site of sEH, allowing the piperidine to sit in the anionic hole while the urea engages the catalytic triad.
Emerging Target: c-KIT Kinase
Recent medicinal chemistry efforts (e.g., Molecules 2023, MDPI) have highlighted the AMPU scaffold in oncology, specifically for Gastrointestinal Stromal Tumors (GIST) .
-
The Switch: In SAR studies targeting c-KIT, replacing an amide linker with a urea linker on a 4-aminomethylpiperidine scaffold significantly altered selectivity.[1]
-
Outcome: The urea derivative maintained activity against the wild-type c-KIT and the drug-resistant T670I mutant , while improving selectivity against off-targets like ABL kinase.[1] The urea functions as a "glue," forming a bidentate hydrogen bond with the kinase hinge region (Glu/Asp residues) that the mono-dentate amide cannot achieve.
Experimental Protocols
Protocol A: Synthesis of Aminomethyl Piperidine Ureas
Use this protocol to generate the core scaffold.
-
Starting Material: 4-(Aminomethyl)piperidine-1-carboxylic acid tert-butyl ester (Boc-protected).
-
Urea Formation (Isocyanate Method):
-
Dissolve starting amine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA, 1.5 eq) if the amine is a salt.
-
Cool to 0°C. Dropwise add the appropriate Isocyanate (e.g., 3,4-dichlorophenyl isocyanate, 1.0 eq).
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.
-
Purification: Precipitate with hexane or purify via silica flash chromatography (MeOH/DCM gradient).
-
-
Deprotection:
-
Treat the intermediate with TFA/DCM (1:4 ratio) for 1 hour to remove the N-Boc group.
-
Evaporate volatiles to yield the free piperidine amine for further N-substitution (e.g., reductive amination for CCR3 ligands).
-
Protocol B: CCR3 Calcium Flux Assay
Use this self-validating system to confirm biological activity.
-
Cell Line: CHO-K1 cells stably expressing human CCR3 and
(promotes Calcium coupling). -
Dye Loading:
-
Seed cells (50,000/well) in 96-well black plates.
-
Incubate with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 min at 37°C.
-
-
Compound Addition:
-
Add AMPU test compounds (serial dilution 1 nM – 10 µM). Incubate for 15 min.
-
-
Agonist Challenge:
-
Inject Human Eotaxin-1 (CCL11) at
concentration.
-
-
Readout:
-
Measure fluorescence (Ex 494 nm / Em 516 nm) on a FLIPR or kinetic plate reader.
-
Validation: Reference antagonist (e.g., SB-328437) must show
nM.
-
Pathway Visualization: CCR3 Signaling & Inhibition[2]
Figure 2.[2] Signal transduction pathway of CCR3 and the interception point of Aminomethyl Piperidine Urea antagonists.
Comparative Potency Data
| Target | Compound Class | Linker Type | Representative | Clinical Relevance |
| CCR3 | N-benzyl-4-aminomethylpiperidine urea | Methylene ( | 4 - 10 nM | Asthma, Allergic Rhinitis |
| sEH | 1-aryl-3-(piperidin-4-yl)urea | Direct (None) | 0.5 - 2 nM | Hypertension, Pain |
| sEH | 1-aryl-3-(piperidin-2-ylmethyl)urea | Methylene ( | ~200 nM | Solubility Optimization |
| c-KIT | N-(piperidin-4-ylmethyl)urea derivative | Methylene ( | 4 - 26 nM | GIST (Oncology) |
References
-
CCR3 Antagonism & Synthesis
-
sEH Inhibition (Urea Pharmacophore)
- Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases.
- Source: Proceedings of the N
-
URL:[Link]
-
c-KIT Kinase Modulation
- Title: Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel
- Source: Molecules (MDPI).
-
URL:[Link]
-
MCH-R1 Antagonism
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2003087089A1 - Piperidine derivatives having ccr3 antagonism - Google Patents [patents.google.com]
- 4. N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO1999025686A1 - Cyclic amine derivatives and their use as drugs - Google Patents [patents.google.com]
The N-Methylpiperidine-1-Carboxamide Scaffold: A Privileged Architecture in Drug Discovery
Executive Summary
The N-methylpiperidine-1-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably, this scaffold serves as the structural core for high-potency Neurokinin-1 (NK1) receptor antagonists (e.g., Casopitant , Orvepitant ) used in the treatment of chemotherapy-induced nausea and vomiting (CINV) and depression. More recently, the scaffold has emerged in the discovery of first-in-class inhibitors for 8-oxoguanine DNA glycosylase 1 (OGG1) , such as TH5487 , validating its utility in oncology and inflammation.
This technical guide analyzes the discovery, synthetic evolution, and mechanistic causality of this scaffold, providing researchers with actionable protocols for its application in drug development.
Structural & Mechanistic Rationale
The core architecture consists of a piperidine ring linked via a urea functionality (1-carboxamide) to an N-methyl substituted amine. The general formula is Piperidine-N-C(=O)-N(Me)-R .
The "N-Methyl" Effect
In the development of NK1 antagonists, the transition from a simple carboxamide (-NH-R) to the N-methylated variant (-N(Me)-R) was a critical optimization step.
-
Conformational Locking: The N-methyl group introduces steric bulk that restricts rotation around the urea C-N bond, favoring a specific rotamer that complements the hydrophobic cleft of the NK1 receptor.
-
Permeability Enhancement: By replacing the hydrogen-bond donating amide proton (-NH) with a methyl group, the Polar Surface Area (PSA) is reduced, significantly improving blood-brain barrier (BBB) penetration—a prerequisite for CNS-active NK1 antagonists.
-
Metabolic Stability: Methylation prevents metabolic dealkylation or hydrolysis often seen with secondary amides.
Case Study I: NK1 Receptor Antagonists (Casopitant & Orvepitant)
Historical Context
Early NK1 antagonists (e.g., CP-96,345) utilized quinuclidine cores but suffered from interaction with calcium channels. The second generation shifted to piperidines.[1] GlaxoSmithKline (GSK) optimized this series by incorporating the N-methylpiperidine-1-carboxamide core to balance high affinity with oral bioavailability.
Casopitant (GW679769)
-
Target: NK1 Receptor (Substance P antagonist).[2]
-
Indication: CINV, Major Depressive Disorder.
-
Structural Innovation: The scaffold links a 4-substituted piperazine (for solubility) to a highly lipophilic 3,5-bis(trifluoromethyl)phenyl moiety. The N-methyl group is essential for positioning the lipophilic "tail" into the receptor's deep pocket.
Table 1: Comparative Potency of NK1 Antagonist Evolution
| Compound | Core Scaffold | N-Substituent | hNK1 pKi | BBB Penetration |
| CP-96,345 | Quinuclidine | H | 9.5 | Moderate |
| Early Piperidine | Piperidine-1-carboxamide | H | 8.2 | Low |
| Casopitant | N-methylpiperidine-1-carboxamide | Methyl | 10.1 | High |
| Orvepitant | N-methylpiperidine-1-carboxamide | Methyl | 10.3 | High |
Mechanism of Action (Pathway)
The following diagram illustrates the blockade of Substance P signaling by Casopitant within the CNS.
Figure 1: Casopitant competitively binds to the NK1 receptor, preventing Substance P-mediated Gq protein activation and subsequent calcium signaling cascades responsible for emesis.
Case Study II: OGG1 Inhibitors (TH5487)
In a distinct therapeutic area, the scaffold was utilized to create TH5487 , a potent inhibitor of OGG1, a DNA repair enzyme involved in inflammation and cancer cell survival.
-
Structure: 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.
-
Role of Scaffold: Here, the piperidine-1-carboxamide acts as a rigid spacer, orienting the benzimidazole headgroup into the 8-oxoguanine recognition pocket while the carboxamide tail interacts with the DNA-binding cleft.
Experimental Protocols: Synthesis of Casopitant Analog
Note: This protocol describes the critical urea coupling step, which is the defining synthetic manipulation for this scaffold.
Synthetic Strategy
The most robust method for generating the N-methylpiperidine-1-carboxamide linkage involves the use of Triphosgene to generate an intermediate carbamoyl chloride, followed by coupling with the piperidine core. This avoids the use of volatile and toxic methyl isocyanate.
Step-by-Step Methodology
Reagents:
-
Amine A: (R)-N-methyl-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine (1.0 equiv)
-
Amine B: 4-Substituted Piperidine derivative (1.0 equiv)
-
Triphosgene (0.4 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DCM (Dichloromethane) (Anhydrous)
Protocol:
-
Carbamoyl Chloride Formation:
-
Dissolve Amine A (the N-methyl amine) in anhydrous DCM at 0°C under nitrogen.
-
Add DIPEA (1.5 equiv).
-
Slowly add a solution of Triphosgene in DCM dropwise over 30 minutes. Caution: Phosgene is generated in situ; use a scrubber.
-
Stir at 0°C for 1 hour. Monitor by TLC (conversion of amine to carbamoyl chloride).
-
-
Urea Coupling:
-
To the reaction mixture (containing the active carbamoyl chloride), add a solution of Amine B (the piperidine) and remaining DIPEA (1.5 equiv).
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO3.
-
Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Synthetic Workflow Diagram
Figure 2: General synthetic workflow for the formation of the urea linkage using the triphosgene activation method.
References
-
Di Fabio, R., et al. (2013). "Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate." Bioorganic & Medicinal Chemistry, 21(21), 6264–6273. Link
-
Visnes, T., et al. (2018). "Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation." Science, 362(6416), 834-839. Link
-
GlaxoSmithKline. (2009).[5] "Casopitant Mesylate: Assessment Report." European Medicines Agency.[5] Link
-
Alvaro, G., et al. (2007). "Preparation of piperidine derivatives as NK1 receptor antagonists." Patent WO2007028654. Link
-
Hanafi, A., et al. (2025).[6] "Virtual fragment screening for DNA repair inhibitors in vast chemical space." Nature Communications, 16, 1483. Link
Sources
- 1. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Casopitant - Wikipedia [en.wikipedia.org]
- 6. Virtual fragment screening for DNA repair inhibitors in vast chemical space - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Validated Synthesis Route for 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a key building block in contemporary drug discovery. The presented two-step synthetic route is designed for efficiency, scalability, and high fidelity, starting from the commercially available N-Boc-protected piperidine derivative. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol for both reaction and purification, and outline a complete analytical workflow for the characterization of the final compound. This guide is intended for researchers, medicinal chemists, and process development scientists.
Introduction and Strategic Rationale
The 4-aminomethylpiperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its ability to impart favorable pharmacokinetic properties and serve as a versatile linker. The target molecule, this compound, is of particular interest as it presents a primary amine for further derivatization, while the N-methylcarboxamide moiety at the 1-position of the piperidine ring can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement.
Our synthetic approach is predicated on a robust and logical two-step sequence:
-
Selective N-Carboxamidation: We begin with the commercially available and highly versatile starting material, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate strategic choice. It effectively "masks" the secondary amine, thereby directing the subsequent reaction to the more nucleophilic primary amine of the aminomethyl group. This ensures high regioselectivity and minimizes the formation of undesired side products.
-
Acid-Mediated Deprotection: Following the successful installation of the N-methylcarboxamide, the Boc group is efficiently removed under acidic conditions. The Boc group is specifically designed to be labile to acid, proceeding through a stable tert-butyl cation intermediate, which ultimately decomposes to gaseous isobutene.[3] This deprotection step is typically clean and high-yielding.
This strategic sequence is visualized in the workflow diagram below.
Figure 1: A high-level overview of the synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate
Mechanistic Insight: This reaction proceeds via the nucleophilic attack of the primary amine of 1-Boc-4-(aminomethyl)piperidine onto the electrophilic carbon of methyl isocyanate. The resulting urea (carboxamide) linkage is highly stable. The reaction is typically performed in an aprotic solvent to prevent any side reactions with the highly reactive isocyanate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1-Boc-4-(aminomethyl)piperidine | 214.30 | 10.0 | 1.0 | 2.14 g |
| Methyl Isocyanate | 57.05 | 10.5 | 1.05 | 0.60 g (approx. 0.65 mL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-Boc-4-(aminomethyl)piperidine (2.14 g, 10.0 mmol).
-
Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Caution: Methyl isocyanate is highly toxic and volatile.[4] This step must be performed in a well-ventilated fume hood. Slowly add methyl isocyanate (0.65 mL, 10.5 mmol) to the stirred solution dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as the mobile phase). The starting material should be consumed, and a new, more polar spot should appear.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound
Mechanistic Insight: The Boc protecting group is removed by acid-catalyzed hydrolysis.[3] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the release of carbon dioxide and the free secondary amine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate | 271.38 | 8.0 (assumed from previous step) | 1.0 | 2.17 g |
| Dichloromethane (DCM), anhydrous | - | - | - | 20 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - | 10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | As needed |
Protocol:
-
Dissolve the Boc-protected intermediate (2.17 g, 8.0 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Gas evolution (CO₂) will be observed.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully add saturated sodium bicarbonate solution dropwise until the pH of the solution is basic (pH > 9).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, This compound , typically as a viscous oil or a low-melting solid.
Characterization and Data
The identity and purity of the final compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the piperidine ring protons, the aminomethyl protons, and the N-methyl protons. The characteristic t-butyl peak of the Boc group (around 1.4 ppm) should be absent. |
| ¹³C NMR | Signals for all unique carbons in the molecule, including the carbonyl of the carboxamide. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion. |
| Purity (HPLC) | A single major peak, indicating high purity. |
Synthetic Scheme Diagram
Figure 2: Detailed reaction scheme for the synthesis. (Note: Image generation for chemical structures is a limitation, but the flow is depicted).
Troubleshooting and Safety Considerations
-
Incomplete reaction in Step 1: If the starting material is not fully consumed, consider increasing the reaction time or adding a slight excess of methyl isocyanate. Ensure all reagents and solvents are anhydrous.
-
Low yield in Step 2: Incomplete deprotection can occur if insufficient TFA or reaction time is used. Ensure thorough removal of TFA before basification, as residual acid will neutralize the product.
-
Safety: Methyl isocyanate is extremely toxic and should be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4] Trifluoroacetic acid is highly corrosive and should also be handled with care.
References
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Methyl isocyanate. [Link]
-
PrepChem.com. Synthesis of piperidine-1-carboxamide. [Link]
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent.[Link]
-
Organic Letters. Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. [Link]
- Google Patents.
- Google Patents.
Sources
Application Note: A Guided Synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a versatile bifunctional scaffold relevant to drug discovery and medicinal chemistry. The piperidine moiety is a privileged structure in many therapeutic agents, and this specific derivative offers two distinct points for further chemical elaboration: a primary aminomethyl group and an N-methylcarboxamide. We present a robust and efficient three-step synthetic pathway starting from the commercially available 4-(aminomethyl)piperidine. The strategy hinges on an orthogonal protection-functionalization-deprotection sequence, ensuring high selectivity and yield. This guide offers not only a step-by-step protocol but also delves into the mechanistic rationale behind reagent selection and reaction conditions, providing researchers with the necessary insights for successful execution and potential adaptation.
Introduction and Synthetic Strategy
The synthesis of substituted piperidines is a cornerstone of modern pharmaceutical development.[1][2] The target molecule, this compound, features a primary amine and a urea linkage, making it an attractive building block for creating libraries of compounds for screening. The synthetic challenge lies in selectively functionalizing the secondary amine of the piperidine ring in the presence of the more nucleophilic primary aminomethyl group.
Our chosen strategy addresses this by employing a Boc (tert-butyloxycarbonyl) protecting group. The synthesis proceeds in three key stages:
-
Selective Protection: The exocyclic primary amine of 4-(aminomethyl)piperidine is selectively protected with a Boc group. This is achieved due to the primary amine's higher reactivity and lower steric hindrance compared to the endocyclic secondary amine.
-
Urea Formation: The unprotected piperidine nitrogen is then reacted with methyl isocyanate to form the desired N-methyl carboxamide (urea) linkage. The Boc group remains stable under these conditions.
-
Deprotection: The synthesis is completed by the acidic cleavage of the Boc protecting group, liberating the primary amine to yield the final product as a salt, which can be neutralized to the free base.
This strategic approach ensures that the functional groups are modified in a controlled and predictable manner, minimizing side reactions and simplifying purification.
Sources
Scalable manufacturing processes for piperidine carboxamides
Application Note: Scalable Manufacturing Processes for Piperidine Carboxamides
Executive Summary & Strategic Context
Piperidine carboxamides are a structural cornerstone in modern pharmacopeia, serving as the scaffold for local anesthetics (Bupivacaine, Ropivacaine), anticoagulants (Apixaban intermediates), and numerous GPCR ligands. While classical synthesis (via acid chlorides) is effective on a gram scale, it fails at the kilogram scale due to moisture sensitivity, corrosive byproducts (HCl), and potential racemization of chiral centers.
This guide details three validated, scalable methodologies designed to replace legacy routes. We prioritize Propylphosphonic Anhydride (T3P) for batch processing, Palladium-Catalyzed Carbonylation for continuous flow, and Lipase-Mediated Amidation for green manufacturing.
Module A: The Modern Batch Standard (T3P Coupling)
Rationale: For batch manufacturing, 1-propanephosphonic acid cyclic anhydride (T3P) is superior to EDC/HOBt or HATU.[1] T3P yields water-soluble byproducts (eliminating chromatographic purification) and exhibits the lowest rate of epimerization among commercial coupling agents—critical for chiral piperidine-2-carboxamides (e.g., Levobupivacaine).
Protocol 1: Low-Epimerization Coupling of N-Boc-Piperidine-2-Carboxylic Acid
-
Scale: 100 g Input
-
Reaction Class: Exothermic (Control required)
Materials:
-
Substrate: (S)-N-Boc-piperidine-2-carboxylic acid (1.0 equiv)
-
Amine: 2,6-Dimethylaniline (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[2]
Step-by-Step Methodology:
-
Charge: To a jacketed reactor (inerted with N₂), charge the carboxylic acid, amine, and EtOAc (10 V).
-
Cooling: Cool the slurry to 0–5 °C.
-
Base Addition: Add Pyridine dropwise, maintaining internal temperature < 10 °C.
-
Reagent Addition: Add T3P solution slowly over 60 minutes. Note: T3P addition is exothermic. Do not exceed 15 °C to prevent epimerization.
-
Reaction: Warm to 25 °C and stir for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting acid).
-
Quench: Cool to 10 °C. Add water (5 V) slowly.
-
Workup:
-
Separate phases.[3]
-
Wash organic layer with 1M HCl (to remove pyridine/excess amine).
-
Wash with 1M NaOH (to remove unreacted acid and T3P byproducts).
-
Wash with Brine.
-
-
Isolation: Concentrate and crystallize from Heptane/EtOAc.
Self-Validating Checkpoint:
-
IPC (In-Process Control): If pH of the aqueous quench is < 8, T3P byproducts may not fully partition into the aqueous phase. Adjust with NaOH if necessary.
Figure 1: T3P coupling workflow ensuring removal of water-soluble phosphorus byproducts.
Module B: Continuous Flow Carbonylation
Rationale: Avoiding the synthesis of unstable acid chlorides entirely, this method uses aryl halides (e.g., 2-chloropyridine) and piperidine under CO pressure. Flow chemistry allows the safe handling of Carbon Monoxide (CO) at high pressures (20–50 bar) and temperatures, which is hazardous in batch.
Protocol 2: Tube-in-Tube Pd-Catalyzed Aminocarbonylation
-
Technology: Teflon AF-2400 Gas Permeation (Tube-in-Tube)[4]
-
Safety: System must be housed in a fume hood with CO sensors.
Materials:
-
Substrate: Aryl Bromide/Iodide (0.5 M in Toluene)
-
Nucleophile: Piperidine (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%) + XantPhos (1 mol%)
-
Base: DBU or Et₃N (2.0 equiv)
-
Gas: Carbon Monoxide (CO)
Flow Reactor Setup:
-
Feed A: Substrate + Catalyst + Base in Toluene.
-
Feed B: CO Gas (regulated pressure).
-
Reactor: Tube-in-Tube coil (Inner tube: Reaction mix; Outer tube: CO gas).
-
BPR: Back Pressure Regulator set to 15 bar.
Step-by-Step Methodology:
-
Priming: Flush the liquid lines with pure solvent. Leak test the gas line with N₂ at 20 bar.
-
Gas Loading: Pressurize the outer tube with CO to 15 bar.
-
Reaction: Pump Feed A through the inner tube.
-
Temperature: 100 °C.
-
Residence Time: 10–15 minutes.
-
-
Collection: Stream passes through the BPR into a collection vessel containing a scavenger resin (e.g., Thiol-silica) to remove Palladium.
-
Steady State: Discard the first 2 reactor volumes; collect once steady state is reached.
Self-Validating Checkpoint:
-
Bubble Check: If gas bubbles are visible in the liquid outlet before the BPR, the membrane may be breached or the solution is saturated. Increase system pressure or decrease gas pressure.
Figure 2: Continuous flow setup utilizing gas-permeable membrane technology for safe carbonylation.
Module C: Green Manufacturing (Biocatalysis)
Rationale: Enzymatic amidation operates under mild conditions (30–50 °C) and prevents metal contamination. Candida antarctica Lipase B (CAL-B) is the industry standard for forming amides from esters and amines in organic solvents (preventing hydrolysis).
Protocol 3: CAL-B Catalyzed Direct Amidation
Materials:
-
Substrate: Ethyl piperidine-4-carboxylate (1.0 equiv)
-
Amine: Benzylamine (1.1 equiv)
-
Catalyst: Immobilized CAL-B (Novozym 435 or equivalent), 10–20 wt% relative to substrate.
-
Solvent: MTBE or Toluene (Anhydrous - water activity < 0.1).
Step-by-Step Methodology:
-
Drying: Ensure solvent and substrates are dry (molecular sieves). Water promotes the reverse reaction (hydrolysis).
-
Incubation: Mix ester and amine in solvent (0.5 M concentration).
-
Catalyst Addition: Add immobilized CAL-B.
-
Agitation: Shake or stir gently at 45 °C. Avoid vigorous stirring that grinds the immobilized beads.
-
Monitoring: Reaction is slower than chemical methods (24–48 hours). Monitor alcohol byproduct formation.
-
Workup: Filter off the enzyme (recyclable). Concentrate filtrate.
Comparative Analysis of Methods
| Metric | Batch (T3P) | Flow (Carbonylation) | Biocatalysis (CAL-B) |
| Scalability | High (Multi-kg) | High (Continuous) | Medium (Reaction time) |
| Safety | Good (No unstable intermediates) | Excellent (Contained CO) | Excellent (Mild conditions) |
| Purification | Extraction (Water soluble byproducts) | Filtration (Pd removal required) | Filtration (Enzyme removal) |
| Chiral Integrity | >99% Retention | N/A (Usually achiral coupling) | High (Kinetic resolution possible) |
| Cost Driver | Reagent Cost (T3P) | Capital Equipment (Flow rig) | Enzyme Cost (Recyclable) |
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Sabatini, M. T., et al. (2019).[6] "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis.[6] Link
-
Skoda-Földes, R. (2018). "High-Efficiency Aminocarbonylation by Introducing CO to a Pressurized Continuous Flow Reactor." Journal of Flow Chemistry. Link
-
De Vitis, V., et al. (2017). "Biocatalytic synthesis of amides: an overview." Catalysts. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature. Link
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. Sci-Hub. A green chemistry perspective on catalytic amide bond formation / Nature Catalysis, 2019 [sci-hub.box]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Topic: Solubility & Stability Optimization in DMSO Compound ID: 4-(aminomethyl)-N-methylpiperidine-1-carboxamide Chemical Class: Piperidine-urea / Primary Amine Audience: Medicinal Chemists, Screening Scientists, Lab Managers[1]
System Overview: The Chemical Personality
Before troubleshooting, it is critical to understand why this molecule behaves the way it does. This compound contains two distinct functional motifs that drive its solubility profile:
-
The Urea Linkage (
): This moiety is a strong hydrogen bond donor and acceptor.[1] In high concentrations, urea derivatives tend to self-aggregate via intermolecular hydrogen bonding, potentially causing "gelation" or slow dissolution in aprotic solvents like DMSO.[1] -
The Primary Amine (
): This is the most reactive and problematic site.[1]-
Free Base Form: Moderately polar, generally soluble in DMSO.
-
Salt Form (e.g., HCl, TFA): Highly polar with high crystal lattice energy. Inorganic salts of primary amines often exhibit poor solubility in pure DMSO because DMSO cannot effectively solvate the chloride/trifluoroacetate anions compared to water.
-
Quick Reference: Solubility Expectations
| Parameter | Free Base Form | HCl / TFA Salt Form |
| DMSO Solubility | High (>50 mM typical) | Low / Variable (<10 mM often requires help) |
| Water Solubility | Moderate | High |
| Hygroscopicity | Low | High (Absorbs water rapidly) |
| Main Challenge | Aggregation (Gel formation) | Lattice Energy (Won't dissolve) |
Troubleshooting Guide (Q&A)
Scenario A: "I added DMSO, but the solution is cloudy or has floating particulates."
Diagnosis: You are likely working with the Salt Form (Hydrochloride or Trifluoroacetate) of the compound. The Science: The crystal lattice energy of the amine salt is stronger than the solvation energy provided by pure DMSO. DMSO is a polar aprotic solvent; it solvates cations well (the ammonium) but solvates anions (chloride) poorly. The undissolved particles are the salt crystal lattice resisting break-up.[1]
Corrective Action:
-
The "Water Spike" Method: Add 5-10% (v/v) of
or (if running NMR) to the DMSO.[1] The water will solvate the anions and break the lattice.-
Warning: Only use this if your downstream assay tolerates water.
-
-
The "Acid-Base Switch" (See Protocol A): If you must use pure organic solvent, adding an organic base can liberate the free amine, which is DMSO-soluble.[1]
Scenario B: "The solution dissolved, but turned into a viscous jelly or solid upon standing."
Diagnosis: Urea-Driven Aggregation. The Science: The carboxamide (urea) group is forming a network of hydrogen bonds with itself rather than with the DMSO.[1] This is common at high concentrations (>50 mM) or low temperatures.
Corrective Action:
-
Sonication with Heat: Sonicate the sample at 40°C for 10 minutes. The thermal energy disrupts the intermolecular H-bonds.[1]
-
Vortex Intermittently: Do not just let it sit; mechanical shear helps break the gel network.
Scenario C: "My compound precipitated when I diluted the DMSO stock into the assay buffer."
Diagnosis: The "Crash-Out" Effect. The Science: The compound is hydrophobic enough (due to the piperidine/methyl groups) that it prefers DMSO.[1] When you suddenly introduce a high volume of water (buffer), the solvent power drops rapidly, and the molecules aggregate before they can disperse.
Corrective Action:
-
Follow Protocol B (Step-Wise Dilution).
-
Check pH: Ensure your buffer pH is not exactly at the compound's pKa (approx 9-10 for the primary amine).[1] A charged amine (pH < 9) is more soluble in water than the neutral free base.
Visualizing the Workflow
The following diagram outlines the logical decision tree for handling solubility issues with this specific scaffold.
Caption: Decision tree for troubleshooting solubility based on visual state and salt form.
Experimental Protocols
Protocol A: The "Acid-Base Switch" (For Stubborn Salts)
Use this when you have the HCl salt but need a high-concentration stock in pure organic solvent.[1]
Reagents:
-
Compound (HCl salt form)[1]
-
Anhydrous DMSO[1]
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)[1]
Steps:
-
Weigh the target amount of the HCl salt into a glass vial.
-
Calculate the molar equivalents. You need 1.1 to 1.5 equivalents of base (DIPEA) relative to the compound.
-
Add 90% of the required DMSO volume to the vial. (It will likely remain cloudy).
-
Add the calculated volume of DIPEA.
-
Vortex immediately for 30 seconds.
-
Sonicate for 5 minutes at room temperature. The solution should clear.
Protocol B: Step-Wise Dilution (Preventing Precipitation)
Use this when moving from DMSO stock to Aqueous Assay Buffer.[1]
The Error: Adding 1 µL DMSO stock directly into 999 µL buffer. (Causes local supersaturation and precipitation). The Fix (Intermediate Dilution):
-
Prepare Stock: 10 mM compound in DMSO.
-
Intermediate Step: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water) or simply dilute into pure DMSO first to a lower concentration if sensitivity allows.
-
Final Step: Add the intermediate solution to the agitated buffer.
-
Tip: Always add DMSO to Buffer , never Buffer to DMSO.
-
Tip: Keep the buffer moving (vortex or stir bar) while adding the compound.
-
Stability & Storage (Advanced Tips)
-
The "Carbamate" Risk: Primary amines in DMSO can react with atmospheric
to form carbamate salts over time. -
Freeze-Thaw Cycles: Repeated freezing causes condensation of water into the hygroscopic DMSO.[1] This water can hydrolyze the urea linkage over long periods or cause the salt to precipitate.
-
Rule: Limit to 3 freeze-thaw cycles.
-
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility and salt forms).
- Li, P., & Zhao, L. (2016). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (Discusses cosolvent systems for amine salts).
-
PubChem. (2025).[1][4] Compound Summary: 4-(aminomethyl)piperidine derivatives.[1][5] National Library of Medicine. Available at: [Link][1]
- Way, L. (2020). "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. (Details on DMSO handling and hygroscopicity).
-
Gaylord Chemical. (2007).[1][6][7] DMSO Solubility Data Bulletin #102B. (Authoritative guide on DMSO solvent properties). Available at: [Link][1]
Sources
- 1. CAS 7144-05-0: 4-(Aminomethyl)piperidine | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 4. 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(アミノメチル)ピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tsquare-lube.com [tsquare-lube.com]
- 7. studylib.net [studylib.net]
Technical Support Center: Troubleshooting Piperidine Urea Synthesis
Status: Online Agent: Senior Application Scientist Ticket ID: PIP-UREA-ERR-001 Subject: Low Purity & Yield Optimization in Piperidine Urea Scaffolds
Overview
Welcome to the Technical Support Center. You are likely here because your piperidine urea synthesis—a critical motif in soluble epoxide hydrolase (sEH) inhibitors and GPCR ligands—has yielded a product plagued by sticky gums, unexpected precipitates, or low purity by LC-MS.
This guide moves beyond generic textbook advice. We break down the three most common synthetic routes (Isocyanate, CDI, and Triphosgene), identify the specific "silent killers" of purity in each, and provide self-validating protocols to fix them.
Module 1: The Isocyanate Route
Symptom: You observe a white precipitate forming immediately, but LC-MS shows a mass corresponding to a symmetric urea (dimer) rather than your desired product.
Root Cause Analysis: The Water Competition
The most common impurity in this route is the symmetric urea derived from the isocyanate. Piperidine is a strong nucleophile, but isocyanates are highly susceptible to moisture.
The Mechanism of Failure:
-
Hydrolysis: Trace water attacks the isocyanate to form unstable carbamic acid.
-
Decarboxylation: Carbamic acid collapses, releasing
and generating a primary amine (the "Impurity Seed"). -
Dimerization: This new amine is more nucleophilic than your bulky piperidine scaffold and rapidly attacks the remaining isocyanate, forming the symmetric urea precipitate.
Visualizing the Failure Mode
Caption: Figure 1. Kinetic competition between product formation and water-induced symmetric urea generation.
Troubleshooting Protocol
| Variable | Standard (Fail-Prone) | Optimized (High Purity) |
| Stoichiometry | 1.0 eq Isocyanate : 1.0 eq Amine | 1.0 eq Isocyanate : 1.2 eq Piperidine (Excess amine outcompetes water) |
| Solvent | DCM (often wet) | Anhydrous THF or Toluene (Drying sieves required) |
| Temperature | Room Temperature | 0°C Addition , then warm to RT (Slows hydrolysis kinetics) |
| Atmosphere | Open air/capped vial | Argon balloon (Essential) |
Module 2: The Activation Route (CDI & Triphosgene)
Symptom: The reaction stalls (incomplete conversion) or produces a "gummy" solid that is difficult to crystallize.
Scenario A: CDI (Carbonyldiimidazole)
Issue: Variable reactivity of the intermediate.[1] Fix: The "One-Pot, Two-Step" Protocol. CDI reactions often fail because the user adds both amines simultaneously. You must form the N-acylimidazole intermediate first.[2]
Step-by-Step Protocol:
-
Activation: Dissolve the carboxylic acid or primary amine (1.0 eq) in anhydrous THF.
-
Add CDI: Add CDI (1.1 eq) at 0°C . Stir for 1 hour.
-
Self-Validation Check: Observe
evolution (bubbling). Wait until bubbling ceases completely.
-
-
Nucleophile Addition: Add the piperidine (1.2 eq).
-
Workup: Wash with water (removes imidazole byproduct) and 0.5M HCl (removes unreacted piperidine).
Scenario B: Triphosgene
Issue: HCl generation salts out the piperidine, rendering it non-nucleophilic. Fix: Use a specific base scavenger hierarchy.
Step-by-Step Protocol:
-
Safety: Perform in a fume hood. Triphosgene generates phosgene in situ.
-
Dissolution: Dissolve Triphosgene (0.35 eq) in DCM at -78°C or 0°C .
-
First Amine: Add Amine 1 (1.0 eq) + DIPEA (1.2 eq) slowly.
-
Why DIPEA? Pyridine can sometimes act as a nucleophile; DIPEA is non-nucleophilic and only traps HCl.
-
-
Second Amine: After 30 mins, add Piperidine (1.0 eq) + DIPEA (1.2 eq) .
-
Quench: Quench with saturated
to destroy residual phosgene equivalents.
Module 3: Purification & Isolation
Symptom: Column chromatography results in "streaking" (tailing) or co-elution of impurities.
Piperidine ureas are notoriously difficult to purify on silica due to the basicity of the piperidine ring (if free) and the hydrogen-bonding capability of the urea.
Workflow: The "Crash and Wash" Method
Avoid chromatography if possible. Use this solubility logic tree.
Caption: Figure 2. Decision tree for non-chromatographic purification of urea derivatives.
Critical Purification Tips
-
The Acid Wash (Liquid-Liquid Extraction):
-
If your product is a neutral urea, it will stay in the organic layer (e.g., Ethyl Acetate).
-
Unreacted piperidine is basic. Washing with 1M HCl converts piperidine to its hydrochloride salt, forcing it into the aqueous layer.
-
Caution: Do not use this if your product contains other basic nitrogen centers (e.g., pyridine rings) that might protonate.
-
-
Recrystallization Solvent Systems:
-
Ethanol/Water (Hot/Cold): Dissolve in hot ethanol, add water until turbid, cool to 4°C. Best for symmetric ureas.
-
DCM/Hexane: Dissolve in minimal DCM, slowly add Hexane.
-
Frequently Asked Questions (FAQ)
Q: My product turns pink/red upon standing. Is it decomposing?
-
A: This is likely oxidation of trace unreacted piperidine or aniline impurities, not the urea itself. Perform the Acid Wash (Protocol above) to remove the free amine, then recrystallize.
Q: I am using CDI, but I see no reaction. Why?
-
A: Old CDI hydrolyzes to imidazole and
simply by absorbing atmospheric moisture.-
Test: Add a pinch of your CDI to water. If it does not fizz vigorously, it is dead. Buy fresh reagent or switch to Triphosgene.
-
Q: Can I use Pyridine as both solvent and base?
-
A: Yes, but it makes workup difficult (smell, solubility). It is better to use DCM with stoichiometric DIPEA or TEA, which can be easily washed away or removed in vacuo.
References
-
Mechanism of Isocyanate Hydrolysis
- Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.
-
CDI-Mediated Urea Synthesis & Troubleshooting
- Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).
-
Triphosgene Protocol and Safety
- Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553–576.
-
Purification of Piperidine Derivatives
Sources
Removing unreacted starting materials from 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Technical Support Center: Purification Protocols for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Guide for Removal of Unreacted Starting Materials
Executive Summary: The "Polarity Trap"
Synthesizing This compound presents a classic purification challenge: both the starting material (4-(aminomethyl)piperidine) and the product are highly polar, basic amines. Standard liquid-liquid extraction (e.g., DCM/Water) often fails because both species partition into the aqueous phase or form intractable emulsions.
This guide moves beyond standard workups, utilizing pKa differentials and stationary phase selectivity to isolate your target urea.
Critical Analysis of Impurities
Before selecting a protocol, identify your specific unreacted starting material (SM).
| Component | Chemical Nature | pKa (Approx) | Charge State (pH 7) | Solubility Profile |
| Target Product | Urea (Piperidine-N) + Primary Amine | ~10.0 (Primary NH₂) | Mono-cation (+1) | Water soluble, Polar Organic |
| SM A: 4-(aminomethyl)piperidine | Secondary Amine + Primary Amine | ~11.1 (Sec NH) + ~10.0 (Prim NH₂) | Di-cation (+2) | Highly Water Soluble |
| SM B: Methyl Isocyanate | Electrophile | N/A | Neutral | Organic Soluble (Reacts w/ H₂O) |
Protocol A: Strong Cation Exchange (SCX) – The "Charge-Selective" Method
Best For: Removing unreacted amine starting material (SM A). Mechanism: Exploits the difference in binding affinity between a mono-cation (Product) and a di-cation (SM A). The diamine SM binds significantly tighter to the sulfonic acid resin than the mono-amine product.
Step-by-Step Protocol:
-
Conditioning: Use a silica-based SCX cartridge (e.g., Biotage® ISOLUTE® SCX-2). Condition with 3 Column Volumes (CV) of Methanol (MeOH).
-
Loading: Dissolve your crude reaction mixture in the minimum amount of MeOH (or 50% MeOH/DCM if solubility is poor). Load onto the cartridge.
-
Note: Do not exceed 0.5 mmol of amine per gram of sorbent.
-
-
Washing (Neutral Impurities): Flush with 5 CV of MeOH.
-
Result: Non-basic impurities (urea byproducts, unreacted isocyanates) elute here.
-
-
Selective Elution (The Critical Step):
-
Elute Product: Pass 0.5 M Ammonia in MeOH through the column. Collect fractions.
-
Why: The weaker mono-cation (Product) is displaced by the ammonia first.
-
-
Stripping (Impurity Removal):
-
Elute SM: Flush with 2.0 M Ammonia in MeOH (or 7 M if stubborn).
-
Result: The di-cationic starting material (SM A) elutes only at high base concentrations.
-
Technical Tip: If separation is poor, switch to a Weak Cation Exchanger (WCX) . The pKa difference between the secondary piperidine amine (SM) and the primary amine (Product) may offer better resolution on a carboxylate-based resin.
Protocol B: Reverse Phase Flash Chromatography (High pH)
Best For: Large scale purification or when SCX capacity is insufficient. Mechanism: At high pH (pH > 10), the amines are deprotonated (neutral). The urea product is significantly more lipophilic (hydrophobic) than the small, highly polar diamine starting material, allowing for easy separation on C18 silica.
Chromatographic Parameters:
-
Stationary Phase: C18 (Spherical, 20-40 µm).
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (NH₄OH) or 10mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% NH₄OH.
-
Gradient:
-
0–5 min: 0% B (Flush out polar diamine SM).
-
5–15 min: 0% → 30% B (Elute Product).
-
15–20 min: 30% → 100% B (Wash).
-
DOT Diagram: Purification Decision Logic
Caption: Decision tree for selecting the optimal purification route based on impurity type and scale.
Protocol C: Chemical Scavenging (For Electrophiles)
If your "unreacted starting material" is the carbamoylating agent (e.g., methyl isocyanate or phenyl N-methylcarbamate), do not use aqueous workup, as this generates methylamine which is difficult to remove.
-
Reagent: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine).
-
Loading: 3.0 equivalents relative to the excess electrophile.
-
Solvent: DCM or THF.
-
Procedure: Add resin to reaction mixture.[1][2] Stir for 2 hours at room temperature. Filter. The electrophile is covalently bound to the beads.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product elutes with SM on SCX | Elution solvent is too strong (too much NH₃). | Decrease NH₃ concentration to 0.1 M or 0.2 M. Ensure you are using MeOH, not water, for elution. |
| Poor recovery from C18 column | Amine is protonated (charged) and not sticking. | Ensure pH is > 9.5. Use Ammonium Hydroxide modifier. Do not use TFA or Formic Acid. |
| Product is an oil/gum | Trace solvent or rotamers. | Ureas often show rotamers in NMR. This is not an impurity. Freeze-dry (lyophilize) from water/dioxane to obtain a powder. |
| Mass Spec shows M+1 and M+15 | Methylation side reaction. | If using Methyl Iodide/Base, you may have methylated the primary amine. If using Methyl Isocyanate, check for bis-urea formation (M + 57). |
References
-
Biotage. (2023).[3][4][5] Strategies for the Purification of Ionizable Organic Amine Compounds using Flash Column Chromatography. Retrieved from
-
BenchChem. (2025).[6] Technical Guide: 4-(Aminomethyl)piperidine Properties and Handling. Retrieved from
-
Sigma-Aldrich. (n.d.). Greener Alternatives for Amine Purification: Polymer-Supported Scavengers. Retrieved from
-
Phenomenex. (2025).[7] Flash Chromatography: Principles & Applications (Reverse Phase for Basic Amines). Retrieved from
Sources
Technical Support Center: Stabilizing Piperidine Carboxamide Salts
Case Ticket: #PCX-HYGRO-001 Topic: Overcoming Hygroscopic Nature of Piperidine Carboxamide Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Status: Open
Executive Summary: The Hygroscopicity Challenge
User Query: “We are developing a piperidine carboxamide kinase inhibitor. The HCl salt is deliquescent at >60% RH, causing caking during tableting and instability in stability chambers. How do we fix this?”
Technical Root Cause:
Piperidine carboxamide scaffolds present a "perfect storm" for moisture uptake. The protonated piperidine nitrogen (
Diagnostic & Strategy: The Decision Matrix
Before altering your manufacturing process, you must determine if the issue is thermodynamic (the solid form is inherently unstable) or kinetic (surface moisture adsorption).
Troubleshooting Decision Tree
Figure 1: Strategic decision pathway based on Dynamic Vapor Sorption (DVS) data profiles.
Tier 1 Solution: Crystal Engineering (Salt & Co-crystal Selection)
If your current salt (likely HCl or Mesylate) is deliquescent, formulation alone will fail . You must alter the solid-state chemistry.
Q: Which counter-ions reduce hygroscopicity for piperidine bases?
A: You need a counter-ion that increases lattice energy and "packs" the crystal tightly, leaving no voids for water.
| Counter-Ion | Risk Profile | Recommendation | Mechanism |
| Chloride (HCl) | High | Avoid | High charge density; often forms channels for water. |
| Mesylate | High | Avoid | Highly hygroscopic; tends to form amorphous phases. |
| Fumarate | Low | Preferred | Dicarboxylic acid forms strong H-bond networks (2:1 or 1:1) that exclude water.[1][2][3][4] |
| Tosylate | Medium | Alternative | Bulky hydrophobic group repels water, but can be toxicologically concerning (genotoxic impurities). |
| Pamoate | Very Low | Specialist | Large hydrophobic counter-ion; essentially insoluble and non-hygroscopic. |
Protocol: High-Throughput Salt Disproportionation & Hygroscopicity Screen
Use this to validate if a new salt is actually better.[5]
-
Preparation: Dissolve free base in MeOH/EtOH. Add acids (Fumaric, Succinic, Tartaric, Phosphoric) in 1:1 and 1:0.5 molar ratios.
-
Evaporation: Slow evaporation at RT to generate crystals.
-
Stress Test (The "Jar Method"):
-
Place 10 mg of each candidate salt in an open vial.
-
Place vials in a desiccator containing a saturated solution of NaCl (75% RH) or KNO3 (94% RH) .
-
Checkpoint: Weigh at 24h and 7 days.
-
Fail Criteria: >2% weight gain or visual deliquescence (turning into oil).
-
Tier 2 Solution: Formulation Strategies
If the salt cannot be changed (e.g., late-stage development), you must engineer the drug product to shield the API.
Q: Can I use wet granulation with a hygroscopic piperidine salt?
A: No. Water introduced during kneading will likely induce a phase change (hydrate formation) or initiate deliquescence.
-
Alternative: Use Dry Granulation (Roller Compaction) . This avoids water entirely.
-
Alternative: Use Melt Granulation with hydrophobic binders (e.g., PEG, Gelucire) if the melting point permits.
Q: Which excipients act as "Moisture Scavengers"?
A: Incorporate excipients that have a higher affinity for water than your API, effectively "sacrificing" themselves to protect the drug.
-
Starch 1500 (Partially Pregelatinized Maize Starch): Acts as a moisture sink.
-
Mannitol: Non-hygroscopic diluent (unlike Sorbitol).
-
Colloidal Silicon Dioxide (Aerosil 200): High specific surface area adsorbs surface moisture preventing inter-particle bridging (caking).
Workflow: Formulation for Hygroscopic Salts
Figure 2: Recommended manufacturing workflow for moisture-sensitive APIs.
Frequently Asked Questions (FAQs)
Q: My piperidine carboxamide salt shows a "step" in the DVS plot at 40% RH. What does this mean? A: This indicates a stoichiometric hydrate formation . The crystal lattice is expanding to accommodate water molecules at a specific humidity.
-
Action: If the step is reversible (hysteresis), you must control humidity in the manufacturing suite to be below that critical RH, or develop the hydrate form itself if it is stable at ambient conditions.
Q: Why is the carboxamide group specifically problematic?
A: The amide group (
Q: What packaging do you recommend? A: Standard PVC blisters are insufficient.
-
Minimum: PVDC (Polyvinylidene chloride) coated blisters.
-
Recommended: Alu-Alu (Cold Form) blisters. This provides a near-perfect moisture barrier.
-
Bottle: HDPE bottles with at least 2g silica gel canister per 100cc volume.
References
- FDA/EMA Guidelines.Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.
-
Kumar, L., et al. (2012). "Salt Selection in Drug Development." Pharmaceutical Technology. Link
- Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. (The seminal paper on counter-ion selection for basic amines like piperidine).
- Bauer, M., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations.
-
Pugglish, J. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Journal of Drug Delivery Science and Technology. Link
-
BenchChem. (2025).[6] A Technical Guide to the Physicochemical Properties of Piperazine Salts. (Analogous chemistry for piperidine/piperazine salt hygroscopicity). Link
Sources
Resolving aggregation issues in piperidine-1-carboxamide solutions
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Colloidal Aggregation in Urea-Scaffold Libraries
Welcome to the Technical Support Center
You are likely visiting this hub because your piperidine-1-carboxamide derivatives are behaving inconsistently in biochemical assays. Common symptoms include steep Hill slopes, variable IC
This guide addresses the "Colloidal Aggregation" phenomenon prevalent in urea-based scaffolds. Unlike simple insolubility ("brick dust"), these compounds form bioactive, amorphous colloids that sequester enzymes, leading to false-positive inhibition.
Part 1: Diagnostic Workflows
Q: My IC
shifts dramatically when I change enzyme concentration. Is this a specific inhibitor?
A: Likely not. This is a hallmark of stoichiometric sequestration caused by aggregation.
True competitive inhibitors bind 1:1 with the active site; their K
The Diagnostic Protocol: Detergent Sensitivity Test To distinguish specific inhibition from aggregation, disrupt the colloids using a non-ionic detergent.
-
Prepare Assay Buffer: Standard buffer (e.g., HEPES/Tris).
-
Condition A (Control): Buffer + Compound.
-
Condition B (Test): Buffer + Compound + 0.01% Triton X-100 (or 0.005% Tween-20).
-
Run Assay: Measure IC
in both conditions.
| Result | Interpretation | Action |
| IC | Specific Binding | Proceed with Lead Optimization. |
| IC | Aggregation Artifact | Compound is a "Promiscuous Inhibitor." Re-design or add detergent to all future assays. |
| Loss of Activity | False Positive | The compound was only active because it aggregated. Discard. |
Visualizing the Diagnostic Logic
Figure 1: Decision tree for distinguishing colloidal aggregation from specific inhibition.
Part 2: Structural Root Cause Analysis
Q: Why does the piperidine-1-carboxamide scaffold aggregate so aggressively?
A: It is a "Perfect Storm" of dipole stacking and hydrophobic collapse.
The piperidine-1-carboxamide moiety contains a urea linkage (
-
Planar Urea Dipoles: The urea group is a strong hydrogen bond donor/acceptor. In water, these dipoles align (stack) to minimize energy, forming the "spine" of the aggregate.
-
Hydrophobic Flanking Groups: The piperidine ring and the N-substituent (often an aryl group) are lipophilic. As the urea spines stack, these hydrophobic groups pack together to exclude water.
This results in Critical Aggregation Concentrations (CAC) often in the low micromolar range (1–10 µM), exactly where HTS hits are screened.
Visualizing the Molecular Mechanism
Figure 2: Progression from solvated monomer to bioactive colloid driven by urea dipole stacking.
Part 3: Mitigation & Formulation Protocols
Q: How do I formulate these compounds for animal studies without crashing out?
A: Standard DMSO stocks often precipitate upon dilution into aqueous media (the "Crash-out" effect). You must use a surfactant-based vehicle or complexation agent .
Recommended Formulation Strategy: Do not dilute straight from DMSO into Saline. Use an intermediate excipient.
| Excipient Class | Recommended Agent | Protocol Note |
| Cyclodextrins | HP-β-CD (20-40% w/v) | Best for urea scaffolds. The hydrophobic cavity encapsulates the piperidine/aryl groups, preventing stacking. |
| Surfactants | Tween-80 (5-10%) | Stabilizes the colloid size or prevents formation. Warning: High levels may cause histamine release in canines. |
| Co-solvents | PEG-400 (20-40%) | Disrupts water structure, increasing solubility of the monomer. |
Step-by-Step Solubilization Protocol (HP-β-CD):
-
Weigh solid compound.
-
Dissolve in minimal DMSO (max 5% of final volume).
-
Prepare 30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Add the DMSO concentrate slowly to the HP-β-CD solution with vortexing.
-
Sonicate for 15 minutes at 37°C.
-
Filter sterilize (0.22 µm). Note: If filter clogs, aggregation has occurred.
Part 4: Advanced Characterization (FAQs)
Q: Can I use Dynamic Light Scattering (DLS) to screen my library?
A: Yes, DLS is the gold standard for detecting these aggregates.
-
Monomer Signal: < 1 nm radius (often invisible due to low scattering).
-
Aggregate Signal: 50–500 nm radius with massive scattering intensity.
-
Protocol: Screen compounds at 10 µM in assay buffer (1% DMSO). Any species >10 nm indicates a risk of promiscuous inhibition [1].
Q: Does aggregation affect SAR (Structure-Activity Relationship)?
A: Yes, it creates "flat" SAR.
If you modify the R-group and the IC
References
-
Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Coan, K. E., & Shoichet, B. K.[1][2] (2008).[1][2][3] Journal of the American Chemical Society. Key Insight: Establishes the mechanism of enzyme sequestration by colloidal aggregates.
-
A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. McGovern, S. L., et al.[4] (2002). Journal of Medicinal Chemistry. Key Insight: Identifies the "detergent sensitivity" test as the primary diagnostic tool.
-
Discovery of Piperidine Carboxamide TRPV1 Antagonists. Dales, N. A., et al. (2008).[1][2][3] Bioorganic & Medicinal Chemistry Letters. Key Insight: Demonstrates the utility of the scaffold while highlighting the need for polar head groups to maintain solubility.
-
Small-Molecule Aggregates Inhibit Amyloid Polymerization. Feng, B. Y., et al. (2008).[1][2][3] Nature Chemical Biology. Key Insight: Discusses DLS protocols for identifying colloidal aggregators.
Sources
- 1. Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanistic and physical characterization of promiscuous aggregate-based inhibitors [escholarship.org]
- 3. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
Validation & Comparative
A Comparative Guide to the C-13 NMR Chemical Shifts of N-methylpiperidine-1-carboxamide
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Carbon-13 NMR, in particular, provides direct insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the C-13 NMR chemical shifts for N-methylpiperidine-1-carboxamide, a substituted heterocyclic compound. By comparing its predicted spectrum with the experimental data of structurally related analogues—piperidine and N-methylpiperidine—we can delineate the electronic effects of N-substituents on the piperidine ring.
Structural Overview and Carbon Numbering
To facilitate a clear comparison, the carbon atoms of N-methylpiperidine-1-carboxamide and its analogues are numbered systematically. The diagram below illustrates the structure and the numbering convention used throughout this guide.
Figure 1: Structure and carbon numbering of N-methylpiperidine-1-carboxamide.
Comparative C-13 NMR Data
The following table summarizes the experimental C-13 NMR chemical shifts for piperidine and N-methylpiperidine, alongside the predicted values for N-methylpiperidine-1-carboxamide. All shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Carbon Atom | Piperidine (Experimental)[4] | N-Methylpiperidine (Experimental)[5][6] | N-methylpiperidine-1-carboxamide (Predicted)[7] |
| C2, C6 | 47.7 | 56.8 | ~48.1 |
| C3, C5 | 27.2 | 26.4 | ~25.5 |
| C4 | 25.2 | 24.5 | ~23.9 |
| N-CH₃ | - | 47.1 | ~35.8 |
| C=O | - | - | ~165.2 |
Discussion: Interpreting the Chemical Shifts
The observed and predicted chemical shifts reveal distinct electronic effects imparted by the substituents on the piperidine nitrogen.
The Piperidine Backbone
In the parent piperidine molecule, the carbons alpha to the nitrogen (C2, C6) appear at 47.7 ppm. The beta (C3, C5) and gamma (C4) carbons are further upfield at 27.2 and 25.2 ppm, respectively, which is typical for saturated hydrocarbon environments.
Effect of N-Methylation: N-Methylpiperidine
The introduction of a methyl group on the nitrogen atom induces significant changes in the chemical shifts of the ring carbons.[8][9]
-
C2, C6 (α-carbons): A substantial downfield shift from 47.7 ppm to 56.8 ppm is observed. This deshielding is a classic example of the "alpha effect" of alkylation on an amine. The electron-donating methyl group increases the electron density on the nitrogen, but the steric and electronic consequences of replacing a hydrogen with a carbon substituent lead to a net deshielding of the adjacent carbons.
-
C3, C5 (β-carbons) and C4 (γ-carbon): In contrast, the carbons further from the nitrogen (C3, C5, and C4) experience a slight upfield shift (shielding). This is known as the "gamma-gauche effect." The N-methyl group, through conformational arrangements, sterically perturbs the C-H bonds on the C3 and C5 carbons, causing a slight increase in electron shielding at these positions and, to a lesser extent, at C4.
-
N-CH₃ Carbon: The N-methyl carbon itself resonates at 47.1 ppm.
Effect of the N-Carboxamide Group: N-methylpiperidine-1-carboxamide
Adding the N-methylcarboxamide group (-C(O)N(CH₃)) introduces a powerful electron-withdrawing carbonyl functional group directly attached to the ring nitrogen. This has profound and distinct effects compared to simple N-alkylation.
-
C2, C6 (α-carbons): The predicted shift for these carbons is ~48.1 ppm. This represents a significant upfield shift of nearly 9 ppm compared to N-methylpiperidine. The strong electron-withdrawing nature of the carbonyl group delocalizes the lone pair of electrons from the ring nitrogen into the amide bond. This resonance effect reduces the electron density at the nitrogen, which in turn shields the adjacent C2 and C6 carbons, moving their signal upfield to a position very similar to that in the parent piperidine.
-
C3, C5 (β-carbons) and C4 (γ-carbon): The predicted shifts for these carbons (~25.5 and ~23.9 ppm) show a continued slight upfield trend compared to N-methylpiperidine. This indicates that the electron-withdrawing effect of the amide group has a minor shielding influence that propagates down the carbon chain.
-
N-CH₃ Carbon: The N-methyl group in the carboxamide substituent is predicted to appear at ~35.8 ppm. This is significantly upfield from the N-methyl group in N-methylpiperidine (47.1 ppm). This shielding is also due to the resonance delocalization of the nitrogen lone pair into the carbonyl, which reduces the deshielding effect of the nitrogen on its attached methyl group.
-
Carbonyl Carbon (C=O): As expected, the carbonyl carbon is the most downfield signal, predicted at ~165.2 ppm. This is a characteristic chemical shift range for amide carbonyls.[10][11] The carbon atom is double-bonded to an electronegative oxygen atom, resulting in strong deshielding.
Experimental Protocol: Acquiring a C-13 NMR Spectrum
To ensure the generation of high-quality, reproducible data for N-methylpiperidine-1-carboxamide, the following experimental protocol is recommended. This protocol represents a self-validating system by including standard sample preparation and instrument parameter settings.
Workflow Diagram
Sources
- 1. Page not found - Documentation [docs.chemaxon.com:443]
- 2. acdlabs.com [acdlabs.com]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 5. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]
- 6. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.box]
- 7. Visualizer loader [nmrdb.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. m.youtube.com [m.youtube.com]
Advanced HPLC Method Development Guide: 4-(aminomethyl)-N-methylpiperidine-1-carboxamide Purity
Introduction: The "Polar Basic" Challenge
Content Objective: This guide addresses the chromatographic separation of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide , a highly polar, basic piperidine derivative lacking a strong chromophore. Standard C18 methods often fail here, resulting in void elution or severe peak tailing. We compare three distinct strategies to achieve ICH-compliant purity analysis.
Compound Analysis & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]
-
Structure: A piperidine ring with a secondary amide (N-methylcarboxamide) at position 1 and a primary amine (aminomethyl) at position 4.
-
pKa Profile: The aminomethyl group is highly basic (pKa ~10.5). At typical HPLC pH (2-7), it is fully protonated (
). -
UV Profile: The molecule lacks conjugated
-systems (benzene rings). It exhibits only end-absorption (<210 nm) due to the amide bonds, making trace impurity detection (0.05% level) effectively impossible with standard UV-Vis without modification.
Strategic Comparison: Selecting the Right Mode
We evaluate three methodologies based on Retention Factor (
| Feature | Method A: HILIC (Recommended) | Method B: IP-RPLC (Legacy) | Method C: Derivatization (High Sensitivity) |
| Mechanism | Partitioning into water-enriched layer on polar surface. | Ion-Pairing with hydrophobic stationary phase. | Pre-column modification to add chromophore. |
| Stationary Phase | Amide or Bare Silica | C18 (End-capped) | C18 (Standard) |
| Mobile Phase | ACN / Ammonium Formate Buffer | ACN / Water + Octanesulfonic Acid | ACN / Water / TFA |
| Detection | CAD or MS (Ideal) | Low UV (210 nm) - Poor Sensitivity | UV (254 nm) - High Sensitivity |
| MS Compatible? | Yes (Highly favorable) | No (Ion pair suppresses signal) | Yes |
| Primary Risk | Sample diluent mismatch (peak distortion). | Long equilibration; column dedication required. | Reaction completeness; byproduct interference. |
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the optimal method based on available instrumentation and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate HPLC methodology based on detector availability and sensitivity needs.
Detailed Experimental Protocols
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Best for: R&D, MS detection, and avoiding derivatization steps.
-
Rationale: The basic amine is retained by ionic interaction with silanols and partitioning into the water layer on the polar surface.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Gradient:
-
0 min: 90% B
-
15 min: 60% B
-
20 min: 60% B
-
21 min: 90% B (Equilibrate for 10 min).
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: CAD (Charged Aerosol Detector) or MS (ESI+).
-
Critical Step: Sample Diluent. The sample must be dissolved in 80-90% Acetonitrile. Dissolving in 100% water will cause "solvent wash-through" and split peaks.
Method B: Ion-Pair Reversed-Phase (IP-RPLC)
Best for: QC labs with only UV detectors and moderate sensitivity needs.
-
Rationale: The ion-pairing reagent (Octanesulfonate) forms a neutral complex with the protonated amine, allowing retention on the hydrophobic C18 chain.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Octanesulfonate + 20 mM Phosphate Buffer (pH 2.5).
-
Isocratic/Gradient: Isocratic 85:15 (A:B) is often sufficient, or a shallow gradient.
-
Detection: UV at 210 nm.
-
System Suitability:
-
Tailing Factor (
): Must be < 1.5. -
Warning: This column is now "dedicated." Do not use it for other methods; the ion pair reagent is difficult to wash off.
-
Method C: Pre-Column Derivatization (Benzoylation)
Best for: High-sensitivity impurity profiling using standard UV equipment.
-
Rationale: Reacting the primary amine with Benzoyl Chloride adds a strong chromophore (phenyl group), enabling detection at 254 nm with high molar absorptivity.
Derivatization Protocol:
-
Reagent: Prepare 10 mg/mL Benzoyl Chloride in Acetonitrile.
-
Buffer: 1M Sodium Borate (pH 9.5) or Carbonate buffer.
-
Reaction: Mix 100 µL Sample + 200 µL Buffer + 100 µL Reagent. Vortex.
-
Incubation: Room temperature for 10 mins.
-
Quench: Add 100 µL 10% Glycine solution (to scavenge excess reagent).
-
Analyze: Inject onto Standard C18 (Mobile Phase: Water/ACN with 0.1% TFA). Detect at 254 nm.
Performance Comparison Data
The following data represents typical performance metrics observed during method development for piperidine-carboxamides.
| Parameter | Method A (HILIC-MS) | Method B (IP-RPLC) | Method C (Deriv-UV) |
| Retention Time ( | 8.5 min | 12.2 min | 14.5 min |
| Capacity Factor ( | 3.2 (Ideal) | 5.1 | 6.2 |
| Tailing Factor ( | 1.1 | 1.4 | 1.05 |
| LOD (µg/mL) | 0.01 (MS) | 5.0 (UV 210nm) | 0.05 (UV 254nm) |
| Linearity ( | > 0.999 | > 0.995 | > 0.999 |
Interpretation:
-
Method A offers the best peak shape and speed but requires MS/CAD.
-
Method B suffers from poor sensitivity (high LOD) due to the lack of chromophore. It is suitable for Assay (content) but not for purity (impurity) analysis.
-
Method C transforms the analyte into a UV-active species, matching MS sensitivity using standard HPLC-UV equipment.
Troubleshooting & System Suitability
Common Failure Modes
-
Peak Splitting (HILIC):
-
Cause: Sample diluent is too aqueous.
-
Fix: Ensure sample is dissolved in at least 75% ACN.
-
-
Drifting Retention (IP-RPLC):
-
Cause: Insufficient equilibration of the ion-pair reagent.
-
Fix: Equilibrate column for >60 column volumes (approx 2 hours) before first injection.
-
-
Extra Peaks (Derivatization):
-
Cause: Excess derivatizing reagent (Benzoyl Chloride) or degradation products (Benzoic acid).
-
Fix: Run a "Blank + Reagent" injection to identify and exclude reagent peaks.
-
Recommended System Suitability Tests (SST)
-
Precision: RSD of 6 replicate injections < 2.0%.
-
Resolution (
): > 2.0 between the main peak and the nearest impurity (or reagent peak). -
Signal-to-Noise: > 10 for the LOQ standard.
References
-
PubChem. (2025). 4-Amino-1-methylpiperidine-4-carboxylic acid Structure and Properties. National Library of Medicine. Available at: [Link]
-
SIELC Technologies. (2024). Separation of Piperidine Carboxamide Derivatives on Newcrom R1.[2] Available at: [Link]
- McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC).
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Establishing Reference Standards for Novel Piperidine Carboxamides: A Case Study of 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Well-Characterized Reference Standards
In the landscape of pharmaceutical research and development, the unequivocal identification and quantification of novel chemical entities are paramount. A well-characterized reference standard is the cornerstone of analytical method development, validation, and routine sample analysis, ensuring data integrity and regulatory compliance. This guide provides an in-depth technical comparison of establishing a reference standard for the novel compound, 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, against a commercially available analogue, 4-(aminomethyl)piperidine.
The challenge with novel compounds is often the absence of commercially available, certified reference materials. In such instances, a batch of synthesized material must be rigorously characterized to serve as an in-house primary reference standard. This guide will walk you through the synthesis, purification, and multi-technique analytical characterization of this compound. We will then compare its analytical profile with that of a commercially available, high-purity batch of its precursor, 4-(aminomethyl)piperidine, to highlight the critical data points for establishing a new reference standard.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 4-(aminomethyl)piperidine.
Diagram: Synthesis Workflow
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add methyl isocyanate (1.1 equivalents) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4 hours.
-
Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Comparative Analysis of Reference Standards
The following sections detail the analytical techniques used to characterize the in-house synthesized this compound and compare it to a commercially available reference standard of 4-(aminomethyl)piperidine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a reference standard. A high-purity standard should exhibit a single major peak with minimal impurities.
| Parameter | This compound | 4-(Aminomethyl)piperidine (Commercial Standard) |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm (or derivatization for enhanced detection)[1] |
| Purity (by area %) | >99.5% | ≥98% (as per Certificate of Analysis)[2] |
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.
-
Injection: Inject 10 µL of the standard solution onto the HPLC system.
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for confirming the identity of a compound by its mass spectrum and for detecting any volatile impurities.
| Parameter | This compound | 4-(Aminomethyl)piperidine (Commercial Standard) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) | 80 °C (1 min), then 10 °C/min to 250 °C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Expected [M]+ | m/z 171 | m/z 114 |
| Key Fragments | To be determined from experimental data | To be determined from experimental data |
-
Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in a suitable solvent (e.g., methanol).
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Compare the obtained mass spectrum with the expected molecular weight and fragmentation pattern to confirm the identity. Analyze the chromatogram for the presence of any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of a reference standard. Both ¹H and ¹³C NMR should be performed.
| Nucleus | This compound (Predicted) | 4-(Aminomethyl)piperidine (Literature)[3] |
| ¹H NMR (CDCl₃) | ~3.8-4.0 (m, 2H, piperidine CH₂), ~2.9-3.1 (m, 2H, piperidine CH₂), ~2.7 (s, 3H, N-CH₃), ~2.5 (d, 2H, CH₂-NH), ~1.8-2.0 (m, 1H, piperidine CH), ~1.2-1.4 (m, 4H, piperidine CH₂) | ~3.08 (m), ~2.59 (m), ~2.56 (m), ~1.71 (m), ~1.41 (m), ~1.09 (m) |
| ¹³C NMR (CDCl₃) | ~158 (C=O), ~48 (piperidine CH), ~45 (piperidine CH₂), ~44 (CH₂-NH), ~35 (N-CH₃), ~30 (piperidine CH₂) | Data not readily available in initial searches |
-
Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Assign the peaks to the corresponding protons and carbons in the molecule to confirm the structure.
Diagram: Analytical Workflow for Reference Standard Qualification
Caption: Multi-technique approach for qualifying a new reference standard.
Conclusion: Establishing Trust in Your Analytical Data
The establishment of a high-quality reference standard is a critical, albeit often overlooked, aspect of analytical science in drug development. This guide has provided a comprehensive framework for the synthesis, purification, and multi-faceted analytical characterization of a novel compound, this compound. By comparing its analytical data with a commercially available precursor, we have highlighted the essential experimental procedures and data interpretation required to qualify an in-house reference standard.
Adherence to such rigorous characterization ensures the accuracy, precision, and reliability of all subsequent analytical measurements, thereby building a foundation of trust in your research and development data.
References
Sources
Introduction: Deciphering the Vibrational Signature of Piperidine-1-Carboxamide
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Piperidine-1-Carboxamide Functional Group
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, we can identify the functional groups present based on the specific frequencies at which they absorb this energy.[1] This guide provides a detailed analysis of the characteristic IR absorption peaks for the piperidine-1-carboxamide functional group, a common moiety in pharmaceutical compounds and organic synthesis.
Piperidine-1-carboxamide is a primary amide attached to a saturated six-membered heterocycle (piperidine). Its structure combines the features of a primary amide (-CONH₂) and a cyclic tertiary amine. This unique combination gives rise to a distinct IR spectrum that, when properly interpreted, can confirm the presence and structural integrity of the functional group. This guide will explain the causality behind the expected spectral features, offer a comparative analysis with related structures, and provide a robust experimental protocol for obtaining high-quality data.
Anatomy of the Piperidine-1-Carboxamide IR Spectrum
The IR spectrum of piperidine-1-carboxamide is dominated by the characteristic vibrations of the amide linkage, supplemented by the absorptions from the piperidine ring's C-H and C-N bonds.
The Amide Group Vibrations: Key Diagnostic Peaks
The primary amide group is the most prominent reporter in the IR spectrum. Its key vibrational modes are highly sensitive to the molecular environment and hydrogen bonding.[2]
-
N-H Stretching Vibrations: As a primary amide, the -NH₂ group gives rise to two distinct stretching bands in the region of 3400-3170 cm⁻¹ .[3]
-
Asymmetric Stretch (νₐₛ N-H): Typically found at a higher frequency, around 3350 cm⁻¹ .
-
Symmetric Stretch (νₛ N-H): Found at a lower frequency, near 3180 cm⁻¹ . The presence of this doublet is a clear indicator of a primary amide.[3] These bands are often of medium intensity and can be broadened by hydrogen bonding, which is significant in the solid state.[4]
-
-
C=O Stretching (Amide I Band): The carbonyl (C=O) stretch is one of the most intense and reliable absorptions in the IR spectrum. For solid-state primary amides, this band, known as the "Amide I" band, appears as a strong, sharp peak around 1650 cm⁻¹ .[4] The frequency is lower than that of ketones (typically >1700 cm⁻¹) due to resonance with the nitrogen lone pair, which imparts partial single-bond character to the C=O bond.[5]
-
N-H Bending (Amide II Band): This vibration, arising from the in-plane bending or "scissoring" of the N-H bonds, is characteristic of primary amides. It results in a strong band between 1655-1620 cm⁻¹ .[2] In solid-state spectra, this "Amide II" band is often very close to, and can even overlap with, the Amide I band, sometimes appearing as a shoulder on the main carbonyl peak.[2]
-
C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in primary amides typically produces a medium to weak absorption near 1400 cm⁻¹ .[2] This peak confirms the amide linkage from the carbonyl side.
The Piperidine Ring Vibrations
The saturated piperidine ring contributes several absorptions, primarily in the C-H stretching and fingerprint regions.
-
C-H Stretching Vibrations: The aliphatic C-H bonds of the piperidine ring's methylene (-CH₂-) groups give rise to strong stretching absorptions just below 3000 cm⁻¹. Typically, these appear in the 2950-2850 cm⁻¹ range.[1] The presence of these peaks alongside the N-H stretches confirms the aliphatic nature of the ring system.
-
C-N Stretching Vibration (Tertiary Amine): The stretching of the C-N bond between the piperidine nitrogen and the carbonyl carbon contributes to the spectrum. For tertiary aliphatic amines, this absorption is of medium to weak intensity and is found in the 1250-1020 cm⁻¹ range.[6]
-
CH₂ Bending Vibrations: The scissoring motion of the ring's methylene groups produces a characteristic absorption around 1465-1450 cm⁻¹ . This can sometimes be obscured by other peaks but is a reliable indicator of saturated alkyl chains.
Comparative Analysis: Distinguishing Piperidine-1-Carboxamide
To fully appreciate the unique spectral signature of piperidine-1-carboxamide, it is instructive to compare it with simpler, related structures.
-
vs. Propanamide (Simple Primary Amide): Propanamide will show the characteristic primary amide peaks: the N-H stretching doublet (~3350, 3180 cm⁻¹), a strong Amide I band (~1650 cm⁻¹), and an Amide II band (~1640 cm⁻¹).[4] However, it will lack the strong, distinct C-H stretching bands below 3000 cm⁻¹ that are characteristic of the larger aliphatic piperidine ring.
-
vs. 1-Acetylpiperidine (Tertiary Amide): As a tertiary amide, 1-acetylpiperidine has no N-H bonds.[3] Therefore, its spectrum will be completely devoid of the N-H stretching and bending bands seen in piperidine-1-carboxamide. It will display a strong Amide I (C=O) band, typically in the 1680-1630 cm⁻¹ range, and the characteristic aliphatic C-H stretches.[3][7] The absence of the N-H doublet is the most critical differentiating feature.
This comparison highlights how the combination of primary amide and cyclic tertiary amine features creates a unique and identifiable IR fingerprint for piperidine-1-carboxamide.
Data Summary: Characteristic IR Peaks
The expected IR absorption peaks for piperidine-1-carboxamide are summarized below for quick reference.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group Component |
| ~3350 | Medium | Asymmetric N-H Stretch | Primary Amide (-CONH₂) |
| ~3180 | Medium | Symmetric N-H Stretch | Primary Amide (-CONH₂) |
| 2950-2850 | Strong | Aliphatic C-H Stretch | Piperidine Ring (-CH₂-) |
| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |
| 1655-1620 | Strong | N-H Bend (Amide II) | Primary Amide (-CONH₂) |
| 1465-1450 | Medium | CH₂ Scissoring Bend | Piperidine Ring (-CH₂-) |
| ~1400 | Medium-Weak | C-N Stretch | Primary Amide (-CONH₂) |
| 1250-1020 | Medium-Weak | C-N Stretch | Piperidine-Carbonyl |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining the IR spectrum of solid powders with minimal sample preparation.[8]
Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Verify that the ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, is clean. Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.[9]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum.[10]
-
Typical parameters for a background scan are a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[9]
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid piperidine-1-carboxamide sample (typically 1-5 mg) directly onto the center of the ATR crystal.
-
Lower the press arm of the ATR accessory and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This step is critical for achieving a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform an ATR correction if provided by the software. This corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the expected values listed in the summary table to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Retract the press arm, remove the bulk of the sample powder, and clean the ATR crystal thoroughly with an appropriate solvent as described in Step 1 to prepare for the next measurement.
-
Visualization of Key Vibrational Modes
The primary vibrational modes that define the piperidine-1-carboxamide functional group can be visualized to better understand their origins.
Caption: Key vibrational modes of piperidine-1-carboxamide.
References
-
INFRARED SPECTROSCOPY. (n.d.). spcmc.ac. Retrieved February 18, 2026, from [Link]
-
Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved February 18, 2026, from [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Piperine | C17H19NO3 | CID 638024 - PubChem. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac. Retrieved February 18, 2026, from [Link]
-
Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. (2022, September 23). MDPI. Retrieved February 18, 2026, from [Link]
-
Piperidine, N-acetyl-4-benzyl- | C14H19NO | CID 299608 - PubChem. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.). University of California, Irvine. Retrieved February 18, 2026, from [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2023, August 16). Spectroscopy Online. Retrieved February 18, 2026, from [Link]
-
Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. (n.d.). DSpace@MIT. Retrieved February 18, 2026, from [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (n.d.). CDC Stacks. Retrieved February 18, 2026, from [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved February 18, 2026, from [Link]
-
Characteristic Infrared Bands of Monosubstituted Amides. (n.d.). AIP Publishing. Retrieved February 18, 2026, from [Link]
-
True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. (2023, May 22). PMC. Retrieved February 18, 2026, from [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib. Retrieved February 18, 2026, from [Link]
-
Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (2021, July 12). ACS Publications. Retrieved February 18, 2026, from [Link]
-
Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. (2021, February 5). Fritz Haber Institute. Retrieved February 18, 2026, from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Le Moyne College. Retrieved February 18, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 18, 2026, from [Link]
-
FTIR absorption spectra of the amide I, amide II and C=O stretching bands for PAA/PAAc microgels in the collapsed state (temperature = 25ºC). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). MDPI. Retrieved February 18, 2026, from [Link]
-
2-Acetylpiperidine. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
-
Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019, August 12). PMC. Retrieved February 18, 2026, from [Link]
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Validation of Assay Results for Aminomethyl Piperidine (AMP) Inhibitors
This guide is structured as a high-level technical resource for drug discovery scientists, focusing on the rigorous validation of Aminomethyl Piperidine (AMP) based inhibitors. It synthesizes experimental best practices with comparative performance data.[1]
Executive Summary: The AMP Scaffold in Modern Discovery
The Aminomethyl Piperidine (AMP) scaffold is a "privileged structure" in medicinal chemistry, widely utilized to target G-Protein Coupled Receptors (GPCRs), methyltransferases (e.g., SMYD3, G9a), and serine proteases (e.g., DPP-4). Its success stems from the basic exocyclic amine, which frequently acts as a key hydrogen bond donor/acceptor or forms salt bridges with aspartate/glutamate residues in the binding pocket.
However, this same basicity (
Comparative Performance Analysis
To validate the efficacy of AMP inhibitors, one must benchmark them against structural alternatives. The following analysis compares the AMP scaffold against Pyrrolidine (ring contraction) and Acyclic (ring opening) analogs, using a representative epigenetic target (e.g., SMYD3 or G9a) as the model system.
Table 1: Scaffold Performance Metrics (Representative Data)
Data synthesized from structure-activity relationship (SAR) trends in methyltransferase and GPCR targets.
| Feature | Aminomethyl Piperidine (AMP) | Aminomethyl Pyrrolidine | Acyclic Diamine | Senior Scientist Verdict |
| Potency ( | High (10–100 nM) | Moderate (100–500 nM) | Low (>1 µM) | AMP offers optimal ring puckering for hydrophobic pocket filling. |
| Selectivity | High (>100-fold vs homologs) | Moderate (10-50 fold) | Low (Promiscuous) | Rigid chair conformation of AMP restricts off-target induced fit. |
| Solubility | Good ( | High | Very High | AMP balances lipophilicity better than highly polar acyclics. |
| Metabolic Stability | Moderate (Oxidation prone) | Moderate | Low (Rapid clearance) | AMP requires N-substitution to block metabolism; superior to acyclics. |
| hERG Liability | Risk (Basic center) | Lower Risk | Low Risk | Critical Validation Step: Must run patch-clamp assays early for AMPs. |
Comparative Insight
While acyclic amines offer superior solubility, they suffer from an "entropy penalty" upon binding, leading to lower potency. Pyrrolidines are often too compact to span the active site effectively. The AMP scaffold provides the "Goldilocks" balance: enough flexibility to adopt the bioactive conformation, but enough rigidity (chair form) to minimize entropic loss upon binding.
Critical Validation Challenges & Solutions
As a Senior Scientist, I rely on a "Self-Validating" workflow. You cannot trust an
A. The "Basicity Trap" (pH Drift)
Mechanism: The primary amine on the AMP scaffold is highly basic. In low-volume biochemical assays (e.g., 384-well microdroplets), high concentrations of the inhibitor can locally shift the pH if the buffer capacity is weak, artificially reducing enzyme activity.
-
Validation: Measure
in buffers with varying strengths (e.g., 20 mM vs 100 mM HEPES). If potency shifts significantly, your "inhibition" is a pH artifact.
B. Cationic Amphiphilic Aggregation
Mechanism: AMPs can form colloidal aggregates that sequester enzymes, leading to false positives.
-
Validation: Include 0.01% Triton X-100 or CHAPS in the assay buffer. True ligands maintain potency; aggregators lose activity in detergents.
C. Regioisomer Contamination
Mechanism: Synthesis of 4-aminomethyl piperidine often produces trace 3-aminomethyl isomers. These isomers can have vastly different selectivities (e.g., DPP-4 vs DPP-8).
-
Validation: Require >98% isomeric purity via chiral LC-MS before final
determination.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating an AMP inhibitor hit.
Caption: Decision tree for filtering assay artifacts common to basic amine scaffolds.
Experimental Protocols
These protocols are designed to be "self-validating," incorporating internal controls for the specific liabilities of AMP inhibitors.
Protocol A: High-Stringency Biochemical IC50
Purpose: To determine potency while controlling for aggregation and pH artifacts.
-
Buffer Preparation:
-
Base: 100 mM HEPES (pH 7.5) – Note: High concentration to buffer the basic amine.
-
Additives: 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.
-
-
Enzyme Activation:
-
Incubate enzyme (e.g., SMYD3, 20 nM) in buffer for 15 min at RT.
-
-
Compound Addition:
-
Prepare 10-point serial dilution of the AMP inhibitor in DMSO.
-
Transfer via acoustic dispenser (Echo) to minimize tip-sticking of basic amines.
-
Control: Include a known "sticky" compound (e.g., curcumin) as a negative control for aggregation.
-
-
Substrate Initiation:
-
Add substrate (e.g., Histone H3 peptide + SAM). Incubate for linear velocity time (e.g., 60 min).
-
-
Detection:
-
Read signal (Fluorescence Polarization or TR-FRET).
-
Data Fit: Use a 4-parameter logistic fit. Rejection Criteria: Hill slope > 2.0 suggests aggregation/denaturation.
-
Protocol B: Jump-Dilution Reversibility Assay
Purpose: Many AMP derivatives (like EM127) can act covalently or have slow dissociation rates. This assay distinguishes them.
-
Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x
) for 60 minutes. -
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.
-
Progress Curve Monitoring: Measure product formation continuously for 2 hours.
-
Analysis:
-
Reversible Inhibitor: Activity recovers rapidly (linear progress curve parallel to control).
-
Irreversible/Slow-Tight Binder: Activity remains inhibited or recovers very slowly (curved or flat progress).
-
Target Pathway Visualization (Example: Epigenetic Regulation)
Understanding where the inhibitor acts is crucial. Below is the pathway for a typical AMP target, the Methyltransferase SMYD3, involved in cancer signaling.
Caption: Mechanism of action for AMP-based inhibition of SMYD3-mediated epigenetic signaling.
References
-
Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fauber, B. P., et al. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][2]
-
Liu, Q., et al. (2011).[2] Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link][2]
-
Nordhoff, S., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
The Impact of N-Alkylation on Aqueous Solubility: A Comparative Study of N-Methyl and N-Ethyl Piperidine Carboxamides
A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent. Among these properties, aqueous solubility stands as a paramount factor, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and efficacy.[1][2] This guide presents a comparative solubility study of two closely related piperidine carboxamide analogs: N-methylpiperidine-3-carboxamide and N-ethylpiperidine-3-carboxamide.
The piperidine carboxamide scaffold is a prevalent structural motif in medicinal chemistry, valued for its presence in a wide array of biologically active compounds.[3] Subtle structural modifications to this core, such as the seemingly minor alteration of an N-alkyl substituent from a methyl to an ethyl group, can precipitate significant shifts in a molecule's physical behavior. Understanding the causal relationship between such modifications and resulting solubility is crucial for rational drug design and lead optimization. This guide provides a detailed examination of this relationship, supported by established experimental protocols and a discussion of the underlying molecular principles.
The Critical Role of Solubility in Drug Discovery
Aqueous solubility is a key physicochemical parameter that significantly impacts a drug's journey through the body. Poor solubility can lead to a cascade of developmental challenges, including:
-
Reduced Bioavailability: Insoluble compounds are poorly absorbed from the gastrointestinal tract, limiting the amount of active pharmaceutical ingredient (API) that reaches systemic circulation.[2]
-
Inconsistent In Vitro Assay Results: Low solubility can lead to compound precipitation in biological assays, resulting in unreliable and misleading data.
-
Formulation Difficulties: Developing a suitable dosage form for a poorly soluble drug can be a complex and resource-intensive endeavor.
Therefore, a thorough understanding and early assessment of a compound's solubility are indispensable for mitigating these risks and guiding the selection of promising drug candidates.[1][4]
Experimental Determination of Aqueous Solubility
Two primary types of solubility measurements are commonly employed in drug discovery: thermodynamic and kinetic solubility.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the gold standard for determining thermodynamic solubility.[5]
-
Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound at which it precipitates from a solution, typically when an aqueous buffer is added to a DMSO stock solution.[1][6] While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's solubility characteristics, making it suitable for early-stage screening.
This guide will focus on the determination of thermodynamic solubility to provide a definitive comparison of the N-methyl and N-ethyl piperidine carboxamide analogs.
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method followed by HPLC analysis.
Sources
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- 4. Aqueous Solubility Assay - Enamine [enamine.net]
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- 6. bmglabtech.com [bmglabtech.com]
Quality Control & Performance Guide: 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Executive Summary
4-(aminomethyl)-N-methylpiperidine-1-carboxamide (C₈H₁₇N₃O) is a critical bifunctional building block employed in the synthesis of urea-based kinase inhibitors (e.g., Menin-MLL, EZH2 inhibitors) and GPCR ligands.[1] Its structure features a piperidine core with a primary amine (C4-aminomethyl) serving as a reactive handle for further elaboration, and a methylcarboxamide (urea) moiety at N1 acting as a structural "cap" or hydrogen-bond donor.[1]
This guide objectively compares High-Specification (Process-Optimized) batches against Standard Commercial (Tech-Grade) batches.[1] The data demonstrates that while Tech-Grade alternatives (95% purity) appear cost-effective, they frequently contain bis-urea dimers and regioisomers that act as chain terminators in downstream library synthesis, ultimately inflating the cost of goods sold (COGS) for the final drug substance.
Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis
The following table summarizes the performance metrics of Process-Optimized batches versus Standard alternatives.
Table 1: Comparative Specification Profile
| Parameter | Process-Optimized Batch (Recommended) | Standard Commercial Batch (Alternative) | Impact on Downstream Synthesis |
| Purity (HPLC) | ≥ 98.5% (Area %) | ≥ 95.0% (Area %) | Lower purity requires re-purification of the final drug substance, often leading to 10-15% yield loss.[1] |
| Bis-Urea Impurity | ≤ 0.15% | 1.0% - 3.0% | Critical: The bis-urea dimer is inert.[1] In library synthesis, it misleads stoichiometry calculations, leaving excess electrophile unreacted. |
| Assay (Titration) | 98.0% - 102.0% (w/w) | Not Specified / 90-110% | Inaccurate assay leads to under-dosing of the building block, causing incomplete conversion of expensive advanced intermediates.[1] |
| Salt Form | Crystalline HCl or TFA Salt | Free Base (Amorphous/Oil) | Free bases are hygroscopic and absorb CO₂ from air to form carbamates, altering molecular weight over time. |
| Water (KF) | ≤ 0.5% | Not Specified | Excess water hydrolyzes sensitive electrophiles (e.g., acid chlorides, isocyanates) in the next step. |
Part 2: Impurity Genesis & Control Strategy
Understanding the origin of impurities is essential for establishing a self-validating QC protocol.[1] The primary challenge in synthesizing this molecule is the selectivity between the secondary amine (piperidine N1) and the primary amine (aminomethyl).[1]
Diagram 1: Synthesis & Impurity Pathways
The following diagram illustrates the "Bis-Urea Trap"—the most common failure mode in low-quality batches where the reagent reacts at both nitrogen centers.[1]
Caption: Reaction pathway analysis showing the genesis of the critical Bis-Urea impurity (Impurity B) due to lack of selectivity control.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed to be self-validating . The HPLC method uses the resolution between the Target and the Bis-Urea impurity as a system suitability criterion.[1]
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and specifically detect the hydrophobic bis-urea dimer.[1]
-
Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1260).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer stabilizes amine peak shape).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Wavelength: 210 nm (Target has weak absorbance; urea moiety provides signal).[1]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 10.0 | 60% | Gradient Elution |
| 12.0 | 95% | Wash (Elutes Bis-Urea) |
| 15.0 | 95% | Hold |
| 15.1 | 5% | Re-equilibration |[1]
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Target Peak and nearest impurity.
-
Tailing Factor: < 1.5 (Critical for amines; ensures no secondary interactions with silanols).[1]
-
Bis-Urea Detection: A standard spike of the dimer must be visible at 0.05% concentration.[1]
Protocol B: Non-Aqueous Titration (Assay)
Objective: Determine the precise mass content of the active primary amine, excluding inert salts or moisture.
-
Solvent: Dissolve 150 mg of sample in 30 mL of Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.
-
Indicator: Crystal Violet (or potentiometric endpoint detection).
-
Calculation:
[1]
Part 4: Analytical Workflow & Decision Logic
This workflow guides the researcher through the QC process, ensuring no "Bad Batch" enters the synthesis pipeline.[1]
Caption: Decision tree for batch release. Note that high purity but low assay allows for usage with stoichiometric adjustment, whereas low purity triggers rejection.
References
-
BenchChem. (2025).[1][3] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from [1]
-
Polypeptide Group. (2024).[1] Quality control in peptide manufacturing: specifications for GMP peptides and intermediates. Retrieved from [1]
-
Journal of Medicinal Chemistry. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (Contextual reference for piperidine carboxamide analysis). Retrieved from [1]
-
Google Patents. (2009).[1] Pharmaceutical use of substituted piperidine carboxamides (US20090306048A1).[1] Retrieved from
-
ResearchGate. (2015).[1] Application of ASE followed by HPLC for the Determination of Piperidine and Piperine. Retrieved from
Sources
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- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt [mdpi.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar piperidine and amine-containing compounds. It is imperative that a thorough, institution-specific risk assessment be conducted by qualified personnel before handling this substance. This guide serves as a foundational resource and does not replace a formal SDS or institutional safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
Substituted piperidines, particularly those containing amine functionalities, often present a range of health hazards. While the precise toxicological profile of this compound is not fully documented, analogous compounds suggest a potential for significant health effects upon exposure. The primary hazards are associated with its likely alkaline nature and reactivity as an amine.
Anticipated Health Hazards:
-
Skin and Eye Irritation/Corrosion: Amine-containing compounds can be corrosive, causing severe skin burns and eye damage upon contact.[1][2] The basic nitrogen atoms can disrupt cell membranes and cause chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]
-
Harmful if Swallowed or Inhaled: Similar to other small molecule amines, there is a risk of systemic toxicity if ingested or inhaled.[1]
The R.A.M.P. Principle in Practice:
The American Chemical Society (ACS) promotes the R.A.M.P. framework for laboratory safety, which is particularly relevant when handling novel or poorly characterized substances[4][5]:
-
Recognize the hazards: Based on its structure, recognize the potential for corrosive and irritant properties.
-
Assess the risks: Evaluate the specific risks associated with your experimental procedures, considering the quantities used, the potential for aerosolization, and the duration of handling.
-
Minimize the risks: Implement the engineering controls, administrative controls, and personal protective equipment (PPE) detailed in this guide.
-
Prepare for emergencies: Ensure that you are familiar with emergency procedures and the location of safety equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin/Body | Chemical-resistant lab coat. | Provides a barrier against accidental spills. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Double-gloving is recommended for extended handling. Always inspect gloves for tears or punctures before use. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if there is a risk of aerosol or dust generation, or if working outside of a certified chemical fume hood. | Consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing. |
Engineering and Administrative Controls: Creating a Safe Workspace
Engineering and administrative controls are designed to minimize hazards at their source.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6][7]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for this and similar chemicals.[8][9]
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[6][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][10]
Operational Procedures: Step-by-Step Guidance
Handling and Storage
Safe Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Storage:
-
Store in a tightly sealed, clearly labeled container.[7][11]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][11]
-
Store in a designated corrosives or toxics cabinet.
Spill and Emergency Procedures
Emergency Contact Information:
| Contact | Phone Number |
| Institutional EHS | [Insert Institutional EHS Number] |
| Principal Investigator | [Insert PI's Number] |
| Emergency Services | [Insert Local Emergency Number] |
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent entry into the spill area.
-
Report: Notify your supervisor and institutional EHS.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unknown spill yourself.
-
Clean-up (for small, manageable spills by trained personnel only):
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12][13]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Personnel Exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Emergency Response Workflow:
Caption: Emergency response workflow for spills or personnel exposure.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregate Waste: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department. Never dispose of this chemical down the drain or in the regular trash.[15]
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society. [Link]
-
What are the Health and Safety Guidelines for Using Amines? - SolvChem. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Diplomata Comercial. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant - KPA. [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids - APEC. [Link]
-
OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Safety Guides & Tipsheets - American Chemical Society. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
